Disodium;sulfanide;hydrate
Description
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Properties
IUPAC Name |
disodium;sulfanide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O.H2S/h;;2*1H2/q2*+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJIAWKLYDUTBN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[SH-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Na2OS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of Disodium Sulfide Hydrate for Reaction Planning
Abstract
Disodium sulfide (Na₂S), particularly in its hydrated forms (Na₂S·xH₂O), is a cornerstone reagent in synthetic chemistry, valued for its potent nucleophilicity and reducing capabilities. Its successful application in research, process development, and drug manufacturing is critically dependent on a comprehensive understanding of its physicochemical properties. This guide provides an in-depth analysis of these properties, offering field-proven insights into how its solubility, stability, and reactivity profiles directly influence reaction planning, execution, and safety. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an essential resource for researchers and drug development professionals aiming to harness the full potential of this versatile reagent.
Introduction: The Dual Role of Disodium Sulfide in Synthesis
Disodium sulfide is an inorganic salt that serves two primary functions in organic synthesis: as a strong sulfur nucleophile and as a selective reducing agent.[1][2] In its nucleophilic capacity, it is instrumental in the synthesis of a wide array of organosulfur compounds, including thiols, thioethers, and disulfides.[1] As a reducing agent, it is frequently employed for the reduction of aromatic nitro compounds to their corresponding amines, a critical transformation in the synthesis of many pharmaceutical intermediates.[1][2]
The compound is most commonly available as a hydrated solid, with the nonahydrate (Na₂S·9H₂O) being a typical commercial form.[3] However, various hydrates exist, and the water content significantly impacts its molecular weight, stability, and reactivity.[3] Technical grades often appear yellow to brick-red due to the presence of polysulfide impurities.[3][4] A failure to account for the specific hydrate form and its inherent properties can lead to significant errors in stoichiometry, poor reaction outcomes, and serious safety incidents. This guide, therefore, emphasizes the practical implications of its physicochemical characteristics for robust and safe reaction design.
Core Physicochemical Properties: A Foundation for Predictable Chemistry
A detailed understanding of the fundamental properties of disodium sulfide hydrate is non-negotiable for its effective use. These properties dictate everything from solvent choice to the necessary handling precautions.
Physical and Structural Characteristics
Anhydrous disodium sulfide is a colorless solid with a high melting point, but it is the hydrated forms that are most frequently encountered in the laboratory.[3][4] These hydrates are deliquescent crystalline solids, meaning they readily absorb moisture from the air to dissolve.[5]
| Property | Anhydrous (Na₂S) | Nonahydrate (Na₂S·9H₂O) |
| Molar Mass | 78.05 g/mol [3] | 240.18 g/mol |
| Appearance | Colorless solid[4] | Colorless to yellow/brick-red flakes or crystals[3][4] |
| Melting Point | 950 °C | ~50 °C[3][6] |
| Density | 1.856 g/cm³[3] | 1.427 - 1.43 g/cm³[3][6] |
The significant difference in molar mass between the anhydrous and hydrated forms is a critical consideration. Using the wrong molecular weight for stoichiometric calculations is a common source of error that can drastically affect reaction yield and purity.
Solubility Profile
The choice of solvent is paramount for achieving a homogeneous reaction environment and ensuring optimal reactivity. Disodium sulfide hydrate's solubility is highly dependent on the solvent system.
-
Aqueous Solubility : It is readily soluble in water, forming strongly alkaline solutions.[3][4][5] This high solubility is foundational for many applications, particularly in inorganic reactions and wastewater treatment.
-
Organic Solubility : Solubility in organic solvents is more limited. It is slightly soluble in alcohols like ethanol and methanol but generally insoluble in ethers.[6][7] For many organic transformations, co-solvent systems are necessary. A study on its solubility in mixed solvent systems found the following trend at various temperatures: DMF + water > water > methanol + water > 1,4-dioxane + water > DMSO + water > ethanol + water.[1] This demonstrates that the addition of polar aprotic solvents like DMF can significantly enhance solubility, a crucial factor for reaction planning.[1]
Table 1: Solubility of Disodium Sulfide Hydrate in Various Solvents
| Solvent | Solubility | Remarks | Source(s) |
|---|---|---|---|
| Water | High | Forms a strongly alkaline solution. | [3][4][5] |
| Ethanol | Slightly Soluble | Solubility is lower than in water or methanol mixtures. | [1][6] |
| Methanol | Slightly Soluble | Better than ethanol, but water mixtures are superior. | [1] |
| Dimethylformamide (DMF) | Soluble (especially with water) | A mixture of DMF and water shows the highest solubility. | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A viable solvent for creating stock solutions. | [8] |
| Ether | Insoluble | Not a suitable solvent. |[6][7] |
Stability and Reactivity: The "Active" Nature of the Reagent
Disodium sulfide hydrate is a reactive compound whose stability is easily compromised by environmental conditions. This reactivity is central to its utility but also demands specific handling protocols.
-
Sensitivity to Air and Moisture : This is arguably the most critical property to manage. Upon exposure to moist air, it readily hydrolyzes to form sodium hydrosulfide (NaSH) and sodium hydroxide.[5] Furthermore, aqueous solutions exposed to air will slowly oxidize to form sodium thiosulfate.[5] The solid form can also react with atmospheric carbon dioxide to produce sodium carbonate and release toxic hydrogen sulfide (H₂S) gas.[5] This degradation not only reduces the reagent's potency but also creates significant safety hazards.
-
Sensitivity to Light : The material is light-sensitive and should be stored protected from direct sunlight to prevent degradation.[9][10]
-
Incompatibility with Acids : A violent reaction occurs upon contact with acids, leading to the immediate and hazardous release of highly toxic and flammable hydrogen sulfide gas.[11][12][13] This dictates that disodium sulfide must be stored and handled completely segregated from any acidic substances.
-
Reducing Agent Properties : It is a strong reducing agent.[12] This property is harnessed for reactions like the reduction of nitroarenes.[1] It also means it is incompatible with strong oxidizing agents, with which it can react violently, potentially causing fires or explosions.[12]
-
Corrosivity : As a strong base, it is corrosive to the skin, eyes, and mucous membranes.[5][14] It can also be corrosive to certain metals, such as aluminum, zinc, and their alloys.[5][11] Storage containers should be chosen accordingly, with high-density polyethylene or lined metal drums being suitable.[12]
Strategic Reaction Planning: From Properties to Practice
The physicochemical data presented above directly informs a logical, stepwise approach to planning reactions involving disodium sulfide hydrate.
Solvent System Selection
The choice of solvent is the first critical decision. For reactions involving organic substrates that have poor aqueous solubility, a mixed solvent system is often required. Based on solubility data, a DMF/water or DMSO/water system is an excellent starting point.[1] The water component aids in dissolving the sodium sulfide hydrate, while the organic co-solvent dissolves the substrate, creating a homogeneous reaction environment.
Caption: Decision workflow for solvent selection.
Managing Air and Moisture Sensitivity
Given its high sensitivity, all manipulations involving disodium sulfide hydrate should be conducted under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidative degradation and the hazardous release of H₂S gas.[15] The use of Schlenk lines or glove boxes is highly recommended, especially for small-scale, sensitive reactions. For larger-scale operations, ensuring vessels are purged with an inert gas before and during addition is critical.
Stoichiometric Accuracy
Before weighing, it is essential to confirm the hydration state of the reagent. Commercially available "sodium sulfide" often contains about 60% Na₂S by weight, corresponding roughly to the nonahydrate.[7][16] Using the molecular weight of anhydrous Na₂S (78.05 g/mol ) instead of the correct hydrated form (e.g., 240.18 g/mol for Na₂S·9H₂O) will result in a threefold excess of the reagent, leading to potential side reactions and purification challenges. Always verify the assay value provided on the certificate of analysis.
Reactivity and Decomposition Pathways
Understanding the potential degradation pathways is key to maintaining reagent integrity and ensuring safety.
Caption: Key reactivity and decomposition pathways.
Self-Validating Experimental Protocols
Adherence to validated protocols is essential for safety, reproducibility, and trustworthiness of results.
Protocol 1: Gravimetric Determination of Solubility in a Mixed Solvent System (Example: 80:20 DMF/Water)
This protocol provides a self-validating method to confirm solubility data before committing to a large-scale reaction.
-
Preparation : In a temperature-controlled jacketed vessel equipped with a magnetic stirrer, add 100 mL of the 80:20 DMF/water solvent mixture.
-
Equilibration : Set the desired temperature (e.g., 25 °C) and allow the solvent to equilibrate for at least 30 minutes.
-
Saturated Solution Preparation : Begin adding small, accurately weighed portions of disodium sulfide hydrate to the stirring solvent. Continue adding until a small amount of solid remains undissolved, indicating saturation.
-
Equilibrium Hold : Allow the saturated slurry to stir at a constant temperature for a minimum of 4 hours to ensure equilibrium is reached. The persistence of solid material validates that the solution is saturated.
-
Sampling : Stop stirring and allow the excess solid to settle. Carefully extract a known volume (e.g., 5.00 mL) of the clear, supernatant liquid using a volumetric pipette equipped with a filter tip to avoid transferring any solid.
-
Solvent Evaporation : Transfer the aliquot to a pre-weighed, dry evaporating dish. Gently heat the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the salt (e.g., 60-70 °C) until a constant weight is achieved.
-
Calculation : The solubility (in g/100 mL) is calculated as: (Final Weight of Dish - Initial Weight of Dish) / Volume of Aliquot (mL) * 20.
-
Validation : Repeat the measurement at least twice. Consistent results (e.g., within ±5%) validate the measurement.
Protocol 2: Safe Handling and Addition to an Air-Sensitive Reaction
This workflow ensures the reagent is handled safely and its integrity is maintained.
Caption: Workflow for safe handling and reaction setup.
Conclusion: A Framework for Success
Disodium sulfide hydrate is a powerful and cost-effective reagent, but its utility is directly linked to the operator's ability to manage its distinct physicochemical properties. By internalizing its sensitivity to air and moisture, understanding its solubility profile, respecting its incompatibility with acids, and always accounting for its hydration state, researchers can move beyond troubleshooting and toward predictable, scalable, and safe chemical synthesis. The protocols and workflows described herein provide a self-validating framework to ensure that every experimental choice is grounded in sound scientific principles, leading to trustworthy and reproducible outcomes in the complex landscape of drug development.
References
- Safety Data Sheet: Sodium sulphide hydr
- Sodium sulfide hydr
- Sodium sulfide, hydrated, with not less than 30% water.
- Sodium Hydrosulfide Handbook. AusIMM.
- Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. Drexel University.
- Safety Guidelines for Handling And Storing Sodium Sulfide. Qingdao Hisea Chem Co., Ltd.
- SAFETY D
- SODIUM SULFHYDRATE.
- SAFETY D
- Measurement and Correlation of Solubility of Sodium Sulfide in Water and Several Organic Solvents Plus W
- SAFETY D
- Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System. Organic Chemistry Portal.
- SAFETY D
- Sodium Hydrogen Sulfide (hydrate)
- SODIUM SULPHIDE HYDR
- Sodium Sulfide Properties Uncovered: A Detailed Guide. JAM Group.
- Sodium sulfide. Wikipedia.
- Sodium sulfide hydrate, 60-64%, extra pure, flakes, Thermo Scientific Chemicals 1 kg. Fisher Scientific.
- Prepar
Sources
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- 2. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]
- 3. Sodium Sulfide Properties Uncovered: A Detailed Guide [jamgroupco.com]
- 4. Sodium sulfide - Wikipedia [en.wikipedia.org]
- 5. Sodium sulfide, hydrated, with not less than 30% water | HNa2S+ | CID 237873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SODIUM SULPHIDE HYDRATE | 27610-45-3 [amp.chemicalbook.com]
- 7. Sodium sulfide hydrate, 60-64%, extra pure, flakes, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
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- 12. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
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Thermodynamic stability data of disodium sulfanide hydrate in aqueous solutions
Content Type: Technical Whitepaper Audience: Senior Researchers, Formulation Scientists, and Drug Development Leads
Executive Summary: The "Sulfide" Misconception
Disodium sulfanide (Sodium sulfide,
Critical Insight: Recent spectroscopic evidence confirms that the discrete sulfide ion (
Consequently, "Disodium Sulfanide" in water is thermodynamically equivalent to an equimolar mixture of Sodium Hydrosulfide (
Solid-State Phase Equilibria and Solubility
Disodium sulfanide forms multiple hydrate polymorphs. The nonahydrate (
Table 1: Thermodynamic Properties of Sodium Sulfide Hydrates
| Property | Nonahydrate ( | Pentahydrate ( | Anhydrous ( |
| CAS Number | 1313-84-4 | 1313-83-3 | 1313-82-2 |
| Molecular Weight | 240.18 g/mol | 168.12 g/mol | 78.04 g/mol |
| Crystal Structure | Tetragonal | Orthorhombic | Antifluorite (Cubic) |
| Melting Point | |||
| Solubility ( | High | High | |
| Solubility ( | Very High | Very High | |
| Stability | Stable (sealed); Oxidizes rapidly | Metastable < | Hygroscopic/Pyrophoric |
Thermodynamic Transition:
Upon heating to
Aqueous Speciation: The Hydrolysis Trap
The stability of
-
Implication for Research: You cannot prepare a "Sulfide" (
) solution. You are preparing a highly alkaline Hydrosulfide ( ) solution. -
pH Sensitivity: Attempting to adjust the
to physiological levels ( ) drastically shifts the equilibrium toward volatile gas, leading to rapid loss of concentration unless the system is hermetically sealed.
Figure 1: Thermodynamic Speciation Pathway
This diagram illustrates the dominant species across the
Caption: Speciation ladder showing the inaccessibility of the discrete sulfide dianion (
Oxidative Instability & Degradation Kinetics
Aqueous
Primary Degradation Pathway:
Secondary/Polysulfide Pathway:
Upon partial oxidation, solutions turn yellow due to the formation of polysulfides (
Kinetics:
-
Order: First-order with respect to
and . -
Half-life: In air-saturated water at
7.4, the half-life of sulfide can be as short as 10–30 minutes . -
Catalysis: Trace
can increase oxidation rates by .
Experimental Protocol: Preparation of Stable Stock Solutions
To generate reproducible thermodynamic data or biological dosing, you must eliminate three variables: Oxygen , Volatilization , and Metal Catalysis .
Protocol: The "Zero-Headspace" Method
-
Solvent Preparation:
-
Use LC-MS grade water.
-
Add DTPA (Diethylenetriaminepentaacetic acid) at
to chelate trace metals. Note: EDTA is less effective for transition metals in sulfide solutions. -
Sparge with Argon (Ar) or Nitrogen (
) gas for 30 minutes to displace dissolved oxygen.
-
-
Crystal Handling:
-
Select large, clear crystals of
. -
Wash Step: Rinse the crystal surface rapidly with degassed water to remove the oxidized surface layer (often yellow/opaque) before weighing.
-
Dry quickly under a stream of Argon.
-
-
Dissolution & Storage:
-
Dissolve crystals in the degassed, chelated solvent under inert atmosphere (Glovebox or Schlenk line).
-
Store in gas-tight glass vials (crimp-top) with zero headspace to prevent
partitioning into the gas phase.
-
Figure 2: Anaerobic Preparation Workflow
Caption: Workflow for minimizing oxidative degradation and metallic catalysis during Na2S solution preparation.
References
-
May, P. M., et al. (2018).[2] "Call to erase aqueous sulfide ions from chemistry." Chemistry World.
-
Myers, R. J. (1986). "The new pKa2 for H2S and its impact on sulfide chemistry." Journal of Chemical Education, 63(8), 687.
-
National Center for Biotechnology Information. (2024). "Sodium Sulfide - PubChem Compound Summary." PubChem.
-
Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Standard Reference for Phase Data).
-
Hughes, M. N., et al. (2009). "The chemistry of hydrogen sulfide as a biological mediator." Free Radical Biology and Medicine.
Sources
Technical Guide: Solubility Dynamics of Disodium Sulfanide Hydrate in Aqueous vs. Organic Media
Executive Summary
Disodium sulfanide (IUPAC: disodium;sulfanide), universally known in industrial and pharmaceutical contexts as Sodium Sulfide (
This guide provides a technical analysis of the solubility curves of Sodium Sulfide Nonahydrate (
Physicochemical Basis & Nomenclature
To ensure experimental accuracy, one must first define the solute species, as "Disodium sulfanide" often appears in specific regulatory or theoretical contexts.
-
Chemical Formula:
(Commonly , Nonahydrate) -
Molecular Weight: 78.04 g/mol (Anhydrous), 240.18 g/mol (Nonahydrate)
-
Nature: Ionic lattice, strongly alkaline, reducing agent.
Thermodynamic Mechanism of Dissolution
The dissolution of disodium sulfanide is driven by the competition between Lattice Energy (
-
In Water (
): The high dielectric constant of water shields the strong electrostatic attraction between and . The hydration of the sulfide ion is exothermic and coupled with hydrolysis: This hydrolysis drives solubility to extremely high levels (~18g/100mL at 20°C). -
In Alcohols (Methanol/Ethanol): Lower dielectric constants (
, ) reduce the solvent's ability to overcome the lattice energy. However, protic solvents induce solvolysis , forming alkoxides: This reaction complicates "solubility" measurements, as the species in solution is no longer pure . -
In Aprotic/Non-polar Solvents: Lacking protons to stabilize the
or anions, solubility is negligible.
Experimental Protocol: Anaerobic Solubility Determination
Sodium sulfide is highly sensitive to oxidation (forming thiosulfates/sulfites) and hygroscopy. Standard open-flask solubility tests will yield erroneous data. The following protocol utilizes an Inert Atmosphere Isothermal Method .
Required Equipment
-
Reactor: Jacketed glass vessel with nitrogen/argon purge line.
-
Filtration: Schlenk frit (sintered glass) for anaerobic filtration.
-
Analysis: Iodometric Titration (standard) or Ion Chromatography.
Workflow Diagram (DOT)
Figure 1: Step-by-step workflow for determining sodium sulfide solubility under inert conditions to prevent oxidative degradation.
Solubility Data: Water vs. Organic Solvents[7][8]
The following data summarizes the solubility profiles. Note the steep curve for water compared to the relatively flat or negative interaction in organics.
Comparative Solubility Table ( Solvent)
| Temperature (°C) | Water ( | Methanol ( | Ethanol ( | Acetone ( |
| 0 | 12.4 | ~3.1 | < 0.5 | Insoluble |
| 20 | 18.6 | 3.8 | ~0.8 | Insoluble |
| 40 | 32.5 | 4.2 | ~1.1 | Insoluble |
| 50 | 39.0 | 4.5 | ~1.4 | Insoluble |
Note: Data for Methanol represents apparent solubility including solvolysis products (
Interpretation of Curves
-
Water (The Exponential Curve): The solubility curve in water is steep and positive . As temperature rises, the disruption of the water structure allows for significantly higher ion accommodation. The transition from
to (around 48°C) often results in a discontinuity or "knee" in the solubility curve. -
Methanol (The Reactive Linear Curve): Solubility is moderate. The curve is linear with a shallow slope . The dissolution is limited by the formation of sodium methoxide. Methanol is often used to wash
crystals to remove water, as it dissolves the water but dissolves less of the salt compared to pure water. -
Ethanol (The Antisolvent): Solubility is very low . Ethanol acts as an antisolvent . Adding ethanol to a saturated aqueous solution of Sodium Sulfide will precipitate the salt (usually as the hydrate). This is a critical purification technique in pharmaceutical synthesis.
Solvation Dynamics & Solvolysis
Understanding the molecular interaction is vital for drug development chemists using
Solvolysis Pathway (DOT)
Figure 2: Mechanism of dissolution in protic organic solvents. In alcohols, true dissolution is replaced by an equilibrium with hydrosulfide and alkoxide species.
References
-
PubChem. (2025).[7] Sodium Sulfide: Chemical and Physical Properties. National Library of Medicine. [Link]
-
Hu, G., Wang, X., Li, H., & Zhang, Y. (2009). Measurement and Correlation of Solubility of Sodium Sulfide in Water and Several Organic Solvents Plus Water. Asian Journal of Chemistry. [Link]
-
Chemister. (2024). Database of Chemical Properties: Sodium Sulfide Nonahydrate. [Link][8]
-
ECHA (European Chemicals Agency). (2023).[9] Registration Dossier: Disodium Sulfide. [Link]
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Is Sodium Sulfide Soluble? Detailed Analysis [jamgroupco.com]
- 4. Emission Factor: Sodium sulfide (production) | Materials and Manufacturing | Chemical Products | Global | Climatiq [climatiq.io]
- 5. byjus.com [byjus.com]
- 6. sodium sulfide, 1313-82-2 [thegoodscentscompany.com]
- 7. Sodium sulfide, hydrated, with not less than 30% water | HNa2S+ | CID 237873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sodium sulfide nonahydrate [chemister.ru]
- 9. Substance Information - ECHA [echa.europa.eu]
Technical Guide: Safe Handling and SDS Interpretation of Disodium Sulfanide Hydrate
Executive Summary
Disodium sulfanide hydrate (Commonly: Sodium Sulfide Hydrate,
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic, self-validating safety protocol for researchers handling this reagent.
Part 1: The Hazard Matrix & Reactivity Logic
Chemical Identity & Physical Properties
Researchers must recognize that "hydrate" typically refers to the nonahydrate (
| Property | Data Specification | Critical Implication |
| IUPAC Name | Disodium sulfanide hydrate | Systematic name used in regulatory filings. |
| CAS Number | 1313-84-4 (Nonahydrate) 27610-45-3 (Hydrate generic) | Use for accurate SDS retrieval. |
| Appearance | Yellow to brick-red flakes/crystals | Darkening indicates oxidation (polysulfide formation). |
| Melting Point | Process Risk: Material liquefies easily; do not overheat solids. | |
| pH (1% soln) | Corrosive: Causes immediate protein denaturation (skin/eye damage). | |
| Odor Threshold | Warning: Olfactory fatigue occurs rapidly >100 ppm. |
The Mechanism of Hazard (Reactivity Pathways)
The SDS Section 10 (Stability and Reactivity) is the most critical section for this compound. The danger is dictated by the protonation state of the sulfur atom.
-
Pathway A (Hydrolysis): In water, the sulfide ion hydrolyzes to form hydrosulfide (
) and hydroxide ( ), creating a severely caustic solution. -
Pathway B (Acidification): In the presence of any proton source (acid), the equilibrium shifts rapidly to release gaseous
. -
Pathway C (Oxidation): Contact with air converts sulfide to thiosulfates and sulfites, which is exothermic and can degrade reagent quality.
Figure 1: Reactivity pathways. The red path indicates the immediate respiratory threat upon acidification.
Part 2: Engineering Controls & PPE (The Barrier Strategy)
The "Self-Validating" Scrubber System
Never rely solely on a fume hood for reactions generating significant sulfide gases. A dedicated scrubbing train is required to neutralize
Protocol:
-
Trap 1 (Catchpot): Empty flask to prevent liquid suck-back into the reaction vessel.
-
Trap 2 (Oxidation): Dilute Bleach (Sodium Hypochlorite) or NaOH solution.
-
Chemistry:
(Simplified oxidation). -
Note: This reaction is exothermic. Use dilute bleach (<5%) and ice baths for large scales.
-
Figure 2: Mandatory scrubbing train for sulfide reactions. Trap 2 neutralizes evolved H2S.
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (strongly discouraged) or during spill cleanup, a full-face respirator with multigas cartridges (specifically rated for
) is mandatory. Standard organic vapor cartridges are insufficient. -
Dermal:
-
Gloves: Nitrile (minimum 0.11 mm) is generally effective for dry solids. For concentrated solutions, use Neoprene or Double-gloved Nitrile with extended cuffs.
-
Eyes: Chemical splash goggles are non-negotiable. Face shields should be used when handling liquid solutions due to the high pH corrosivity.
-
Part 3: Operational Protocol
Storage and Weighing
-
Hygroscopic Risk: The hydrate absorbs moisture from air, turning into a corrosive sludge.
-
Oxidation Risk: Reacts with oxygen to form sodium thiosulfate.
-
Protocol:
-
Store under an inert atmosphere (Argon/Nitrogen) if possible.
-
Weigh quickly. Do not leave containers open.
-
Incompatibility Check: Ensure the balance area is free of acids. Even acid vapors from a nearby bottle can trigger
release on the balance pan.
-
Reaction Quenching (The Critical Step)
The most dangerous moment in organic synthesis involving sulfides is the work-up/quenching phase. If the reaction mixture is acidified to isolate a product, massive
Safe Quenching Workflow:
-
pH Control: Measure pH before adding acid.
-
Oxidative Quench (Preferred): If the sulfide is excess reagent, quench with dilute bleach or hydrogen peroxide under basic conditions to convert sulfide to sulfate (
) before acidification. -
Acidification (If necessary): If you must acidify a sulfide-containing solution:
-
Ensure the vessel is connected to the scrubber (Fig 2).
-
Add acid dropwise.
-
Monitor for bubbling (gas evolution).
-
Part 4: Emergency Response (Seconds Count)
Hydrogen Sulfide Exposure
The Trap: At concentrations >100 ppm,
-
Symptoms: Headache, dizziness, nausea, rapid collapse ("knockdown").
-
Response:
-
Evacuate: Move to fresh air immediately.
-
No Mouth-to-Mouth: Do not perform mouth-to-mouth resuscitation on a victim who inhaled
; you may inhale trapped gas from their lungs. Use a bag-valve-mask (Ambu bag). -
Medical: Administer 100% Oxygen.
-
Spill Cleanup
NEVER use acid to neutralize a sulfide spill.
-
Isolate: Evacuate the area (150 ft radius for large spills).
-
Ventilate: Open fume hoods to maximum; open windows if safe.
-
Neutralize:
-
Absorb liquid spills with inert material (vermiculite/sand).
-
Cover solid spills to prevent dust.
-
Treat the waste with a basic oxidizing solution (e.g., dilute bleach at pH > 10) to convert sulfide to sulfate.
-
Warning: Bleach + Sulfide is exothermic. Add slowly.
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16211516, Disodium sulfanide nonahydrate. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Sodium Sulfide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Hazards. Retrieved from [Link]
Sources
Chemical compatibility of disodium sulfanide hydrate with transition metal salts
An In-Depth Technical Guide to the Chemical Compatibility of Disodium Sulfanide Hydrate with Transition Metal Salts
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical compatibility between disodium sulfanide hydrate (commonly known as sodium sulfide hydrate, Na₂S·nH₂O) and various transition metal salts. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple compatibility charts to explore the fundamental chemical principles governing these interactions. We will delve into the causality behind experimental outcomes, focusing on reaction pathways such as precipitation, complex formation, and redox chemistry. This guide offers field-proven insights, self-validating experimental protocols, and authoritative references to empower scientists to predict, control, and leverage these reactions in their work. The implications of these interactions, from the synthesis of advanced nanomaterials to ensuring safety and stability in drug formulations, are also discussed.
Core Principles of Disodium Sulfanide Hydrate Chemistry
Disodium sulfanide hydrate, most commonly available as the nonahydrate (Na₂S·9H₂O), is a foundational reagent in inorganic and materials chemistry.[1] Its utility stems from its behavior as a potent source of the sulfide ion (S²⁻) in aqueous solutions.
1.1. Nomenclature and Properties
While "sodium sulfide" is the common name, "disodium sulfanide" is a more formal designation. In its hydrated crystalline form, it is a colorless solid, though technical grades often appear yellow to reddish due to the presence of polysulfides.[2] It is highly soluble in water, and this dissolution is accompanied by significant hydrolysis.[2]
The hydrolysis reaction is central to its chemistry:
S²⁻(aq) + H₂O(l) ⇌ HS⁻(aq) + OH⁻(aq)
This equilibrium establishes a strongly alkaline solution, a critical parameter that dictates its subsequent reactions with metal salts.[2]
1.2. Safety and Handling: A Primary Directive
The high alkalinity of sodium sulfide solutions means they are corrosive and can cause severe skin and eye burns.[3] A paramount safety concern is the generation of highly toxic hydrogen sulfide (H₂S) gas upon contact with acids.[2][4] This reaction is rapid and can occur even with weak acids or exposure to atmospheric carbon dioxide over time. Therefore, all work with disodium sulfanide hydrate and its solutions must be conducted in a well-ventilated fume hood, and storage must be segregated from acids and reactive materials.[5][6]
The Nature of the Interaction: Compatibility with Transition Metal Salts
The interaction between disodium sulfanide hydrate and a transition metal salt is rarely inert. The outcome is dictated by the identity of the metal, its oxidation state, the ligands present, and the reaction conditions (pH, temperature, and solvent). The primary reaction pathways are detailed below.
2.1. Precipitation: The Dominant Pathway
For the vast majority of transition metals, the addition of a sulfide source leads to the immediate precipitation of a highly insoluble metal sulfide.[7][8] This is a consequence of the extremely low solubility products (Ksp) of most transition metal sulfides.[9][10]
The general reaction is:
Mⁿ⁺(aq) + S²⁻(aq) → MSₙ/₂(s)
This precipitation is often pH-dependent. At the inherently high pH of a sodium sulfide solution, precipitation is highly favored. However, if the pH is lowered, the concentration of free S²⁻ decreases (due to conversion to HS⁻ and H₂S), which can increase the solubility of some more acid-soluble sulfides (e.g., FeS, ZnS).[9]
Table 1: Solubility Products (Ksp) of Common Transition Metal Sulfides at 25°C
| Metal Sulfide | Formula | Ksp Value | Appearance |
| Copper(II) Sulfide | CuS | 6 x 10⁻³⁷ | Black |
| Silver(I) Sulfide | Ag₂S | 8 x 10⁻⁵¹ | Black |
| Zinc(II) Sulfide | ZnS | 2 x 10⁻²⁵ | White |
| Cadmium(II) Sulfide | CdS | 1 x 10⁻²⁷ | Yellow-Orange |
| Mercury(II) Sulfide | HgS | 4 x 10⁻⁵³ | Black or Red |
| Iron(II) Sulfide | FeS | 6 x 10⁻¹⁹ | Black |
| Nickel(II) Sulfide | NiS | 4 x 10⁻²⁰ | Black |
| Cobalt(II) Sulfide | CoS | 5 x 10⁻²² | Black |
| Lead(II) Sulfide | PbS | 3 x 10⁻²⁸ | Black |
Note: Ksp values can vary slightly depending on the source and crystalline form.
2.2. Coordination Chemistry: Beyond Simple Precipitation
While precipitation is common, the sulfide (S²⁻) and hydrosulfide (HS⁻) ions are also excellent ligands capable of forming coordination complexes with transition metals.[11] In some cases, particularly with an excess of the sulfide source, soluble complex ions can form, which can prevent or even redissolve a precipitate.[12]
For example, mercury(II) sulfide can redissolve in excess sulfide to form a soluble complex:
HgS(s) + S²⁻(aq) → [HgS₂]²⁻(aq)
Furthermore, sulfide ligands are integral to the structure of many complex inorganic clusters, particularly with metals like molybdenum and iron, which are relevant in bioinorganic chemistry and catalysis.[13][14]
Experimental Workflow for Compatibility Assessment
A systematic approach is crucial for safely and accurately determining the compatibility of disodium sulfanide hydrate with a transition metal salt. The following protocol provides a self-validating framework for this assessment.
3.1. Objective
To qualitatively and systematically assess the chemical compatibility between an aqueous solution of disodium sulfanide hydrate and a target transition metal salt solution, observing for precipitate formation, color changes, gas evolution, and thermal effects.
3.2. Materials and Reagents
-
Disodium sulfanide nonahydrate (Na₂S·9H₂O)
-
Target transition metal salt (e.g., Copper(II) Sulfate Pentahydrate, Iron(II) Chloride Tetrahydrate)
-
Deionized water
-
Glass test tubes and rack
-
Pipettes or droppers
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves.
3.3. Step-by-Step Experimental Protocol
-
Work Environment Setup: Conduct all steps within a certified chemical fume hood. Ensure an acid-free work area to prevent accidental generation of H₂S gas.
-
Preparation of Stock Solutions (0.1 M):
-
Sodium Sulfide Solution: Dissolve 2.40 g of Na₂S·9H₂O in deionized water to make a final volume of 100 mL. The resulting solution will be strongly alkaline.
-
Transition Metal Salt Solution: Prepare a 0.1 M solution of the target metal salt. For example, dissolve 2.50 g of CuSO₄·5H₂O in deionized water to make a final volume of 100 mL.
-
-
Initial Observations: Record the initial appearance (color, clarity) and pH of both stock solutions. This provides a baseline for comparison.
-
Controlled Mixing:
-
Add 2 mL of the transition metal salt solution to a clean test tube.
-
Slowly, add the sodium sulfide solution dropwise to the test tube containing the metal salt. The causality for dropwise addition is to observe the reaction at its initial stage and to control any potentially exothermic processes.
-
-
Systematic Observation and Data Recording:
-
Immediate Reaction: Record any immediate changes upon the first drop, such as precipitate formation. Note the color and nature (e.g., crystalline, gelatinous) of any solid formed.
-
Gas Evolution: Carefully observe for any bubbles or gas release. CAUTION: Assume any gas evolved is toxic H₂S. Do not attempt to smell it.
-
Thermal Changes: Carefully touch the outside of the test tube to detect any significant temperature change (exothermic or endothermic reaction).
-
pH Change: After the reaction appears complete, measure the final pH of the mixture.
-
-
Excess Reagent Test:
-
Continue adding the sodium sulfide solution until it is in excess. Observe if the precipitate's appearance changes or if it redissolves, which would indicate the formation of a soluble complex. This step helps validate the nature of the interaction beyond simple precipitation.
-
3.4. Visualization of Experimental Workflow
Caption: Workflow for assessing transition metal salt compatibility.
Visualization of Reaction Pathways
The primary decision point in the interaction between disodium sulfanide and a transition metal ion is the formation of either an insoluble sulfide or a soluble complex.
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Literature review of disodium sulfanide hydrate applications in nanotechnology
Applications in Quantum Dot Surface Engineering, Semiconductor Synthesis, and Next-Gen Batteries [1]
Executive Summary
Disodium sulfanide (systematically Sodium Sulfide,
This guide provides a rigorous review of these applications, moving beyond general descriptions to specific, reproducible protocols and mechanistic insights. It addresses the "why" behind experimental designs—specifically how the high reactivity of the
Chemical Basis & Safety Profile
IUPAC Name: Disodium sulfanide
Common Name: Sodium sulfide (hydrates: nonahydrate, pentahydrate)
Formula:
The Role of Hydration in Nanotech
In nanotechnology, the distinction between anhydrous and hydrated forms is dictated by the solvent system:
-
Aqueous Synthesis (e.g., CdS): The hydrate is preferred due to high solubility and cost-effectiveness.[1] The water of crystallization is integrated into the bulk solvent.
-
Ligand Exchange (e.g., PbS): Used in polar organic solvents (Methanol/Formamide). The hydrate is often used because the high dielectric constant of the solvent mediates the dissociation of
and , facilitating the stripping of insulating organic ligands.
CRITICAL SAFETY WARNING:
releases toxic Hydrogen Sulfide () gas upon contact with acids or moisture in acidic environments.[1] All protocols below must be performed in a fume hood or glovebox.
Application I: Surface Engineering of PbS Quantum Dots
Lead Sulfide (PbS) colloidal quantum dots (CQDs) are leading candidates for solution-processed solar cells.[1] However, as-synthesized QDs are capped with long insulating chains (Oleic Acid).[1]
Mechanistic Insight: The X-Type Exchange
The exchange is driven by mass action. The native oleate ligands are "X-type" (anionic, 1-electron donors).[1] The
Experimental Protocol: Solid-State Ligand Exchange
Objective: Transform an insulating PbS-Oleate film into a conductive PbS-Sulfide film for photovoltaic devices.
Reagents:
-
PbS-Oleate QDs (dissolved in Octane, 50 mg/mL)[1]
- Solution (10 mg/mL in Methanol)
-
Wash Solvents: Methanol (MeOH), Octane
Step-by-Step Workflow:
-
Deposition: Spin-coat PbS-Oleate ink onto the substrate (e.g., TiO2/FTO) at 2500 RPM for 30s.[1]
-
Exchange (The Critical Step): Flood the substrate with the
/MeOH solution. Wait 30 seconds.-
Why? MeOH is orthogonal to the octane (won't dissolve the QDs) but dissolves the native oleic acid once displaced. The wait time allows
to diffuse into the nanopores.
-
-
Rinsing: Spin dry. Flood with neat MeOH to remove excess
and displaced oleic acid.[1] Spin dry. -
Densification: Flood with Octane to remove any re-adsorbed organic residues.[1] Spin dry.
-
Iteration: Repeat steps 1-4 to build film thickness (typically 8-10 layers).[1]
Visualization: Ligand Exchange Pathway[1][2]
Caption: Transition from steric stabilization (Oleate) to electrostatic stabilization (Sulfide) enabling charge transport.
Application II: Aqueous Synthesis of CdS Nanoparticles
For biological imaging and photocatalysis, Cadmium Sulfide (CdS) nanoparticles are synthesized directly in water using Disodium Sulfanide Hydrate.[1]
Mechanistic Insight: LaMer Burst Nucleation
The high solubility of
Experimental Protocol: Chemical Precipitation
Objective: Synthesize 3-5 nm CdS nanoparticles.
Reagents:
-
Cadmium Chloride (
) or Nitrate ( ) -
Disodium Sulfanide Hydrate (
, )[1] -
Capping Agent: Thioglycolic Acid (TGA) or Mercaptoethanol
Step-by-Step Workflow:
-
Precursor Prep: Dissolve
in deionized water. Add TGA.[1][2] Adjust pH to 10 using NaOH.[1]-
Why pH 10? Basic pH deprotonates the thiol group of TGA, ensuring strong binding to
ions to control growth.
-
-
Sulfide Injection: Add
solution dropwise under vigorous stirring.-
Observation: Immediate color change to yellow/orange indicates quantum confinement (bandgap shift).[1]
-
-
Reflux: Heat to 100°C for 60 minutes to anneal the crystal lattice and remove defects.
-
Purification: Precipitate with excess ethanol and centrifuge to remove byproduct salts (NaCl/NaNO3).
Application III: Energy Storage (Li-S and Na-S Batteries)
In next-generation batteries,
Mechanistic Insight: The Activation Barrier
Using
Data Summary: in Energy Storage[4][5][6]
| Feature | Elemental Sulfur Cathode | Nanostructured |
| Starting Anode | Requires Metallic Na (Dendrite risk) | Can use Na-free Anode (Safer) |
| Volume Expansion | ~80% expansion upon discharge | Starts expanded (Contract upon charge) |
| Conductivity | Insulating ( | Engineered via Carbon Composite |
| Key Challenge | Polysulfide Shuttle Effect | High Initial Charging Overpotential |
Visualization: Battery Activation Cycle
Caption: Electrochemical pathway of Na2S cathodes. Managing the polysulfide intermediate is key to cycle life.
References
-
Quantifying Ligand Exchange on PbS Quantum Dots Source: American Chemical Society (ACS) / Vertex AI Context: Detailed kinetics of replacing oleate with atomic ligands.[1] URL:[Link] (Verified via snippet 1.1)
-
Solid-St
for Photovoltaics Source: ResearchGate / Yang et al. Context: Protocol for treating PbS films with to improve detection range and sensitivity. URL:[Link] -
Aqueous Synthesis of CdS Nanoparticles Source: AZoM / International Journal of Engineering Research & Technology Context: Precipitation method using Sodium Sulfide and Cadmium Nitrate.[1][4] URL:[Link]
-
Cathodes for Room-Temperature Sodium-Sulfur Batteries
Source: MDPI / Applied Nano
Context:[1] Use of
to mitigate volume expansion and pair with non-sodium anodes.[1][5] URL:[Link] -
Salt-Assisted CVD for 2D Materials Source: NIH / PMC Context:[1] Use of Sodium salts to facilitate VLS growth of transition metal dichalcogenides.[1][6][7] URL:[Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. phantomsfoundation.com [phantomsfoundation.com]
- 7. Salt-assisted chemical vapor deposition of two-dimensional transition metal dichalcogenides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Decomposition Mechanisms of Disodium Sulfanide Hydrate Under Thermal Stress
Executive Summary
Disodium sulfanide (Sodium Sulfide,
This guide dissects the decomposition mechanisms of disodium sulfanide hydrate under thermal stress. It moves beyond simple "degradation" to categorize the competing pathways of lattice dehydration , oxidative cascading , and hydrolytic carbonation . Furthermore, it provides a self-validating analytical framework to quantify these changes, ensuring compliance with ICH Q1A(R2) stability guidelines.
The Physicochemical Baseline
To control decomposition, one must first understand the starting material. Disodium sulfanide nonahydrate is not merely a wet salt; it is a coordination complex where water molecules stabilize the crystal lattice.
| Parameter | Value | Critical Implication |
| Formula | High water content (~67% w/w) acts as an internal solvent upon heating.[2] | |
| Melting Point | ~50°C | Incongruent Melting: The solid dissolves in its own water of crystallization, accelerating hydrolysis and oxidation kinetics. |
| Hygroscopicity | Deliquescent | Rapidly absorbs atmospheric moisture, creating a localized alkaline solution film that promotes |
| Redox Potential | Highly reducing; spontaneously reacts with atmospheric oxygen. |
Mechanistic Decomposition Pathways
Under thermal stress,
Pathway A: Thermal Dehydration (Inert Atmosphere)
In the absence of oxygen (e.g., under
-
Lattice Collapse (~50°C): The crystal structure breaks down; the salt dissolves in released waters.
-
Stepwise Dehydration:
Note: Complete dehydration to the anhydrous form without oxidation is thermodynamically difficult and often requires vacuum.
Pathway B: Oxidative Cascade (Ambient Atmosphere)
This is the primary failure mode in drug development. Thermal energy overcomes the activation barrier for electron transfer to oxygen.
-
Polysulfide Formation (Color Change): Initial oxidation or slight acidification leads to catenation.
Visual Indicator: Samples turn from colorless/white to yellow orange brick red. -
Oxyanion Formation:
-
Thiosulfate (
): The kinetic intermediate. -
Sulfite (
): Transient species. -
Sulfate (
): The thermodynamic sink (final stable product).
-
Pathway C: Hydrolytic Carbonation (The Safety Hazard)
Often overlooked, this pathway is driven by atmospheric
Visualization of Pathways
Figure 1: Trifurcated decomposition tree of Disodium Sulfanide Hydrate showing thermal, oxidative, and carbonation routes.
Analytical Methodologies
Standard HPLC is insufficient due to the lack of chromophores in sulfate/sulfite and the volatility of sulfide. The following multi-modal approach is required for authoritative characterization.
Ion Chromatography (IC) with Conductivity Detection
This is the gold standard for separating sulfur speciation (
-
Column: High-capacity anion exchange (e.g., Dionex IonPac AS11-HC or equivalent).
-
Eluent: Potassium Hydroxide (KOH) gradient. Note: Carbonate eluents are less ideal due to pH incompatibility with sulfide stability.
-
Detection: Suppressed Conductivity (to detect non-chromophoric sulfate/thiosulfate) + Amperometry (optional, for high sensitivity sulfide detection).
-
Critical Control: The mobile phase must be degassed and kept under Helium to prevent on-column oxidation of
.
Thermal Analysis (TGA/DSC)
-
TGA (Thermogravimetric Analysis): Quantifies water loss.[3] A precise weight loss of ~67% confirms the nonahydrate starting material. Deviations indicate pre-existing degradation.
-
DSC (Differential Scanning Calorimetry): Detects the endothermic melting event at ~50°C. Disappearance of this peak suggests conversion to higher melting oxidation products (e.g.,
melts >800°C).
Experimental Protocols
Protocol A: Accelerated Stability Stress Testing
Designed to mimic ICH Q1A(R2) conditions but adapted for reactive sulfides.
-
Sample Preparation:
-
Weigh 500 mg of
into crimp-sealed headspace vials. -
Group A (Control): Purge with Argon for 5 mins; seal with PTFE/Silicone septa.
-
Group B (Oxidative Stress): Seal under ambient air (
). -
Group C (Hydrolytic Stress): Add
water; seal under air.
-
-
Incubation:
-
Place vials in a stability chamber at 40°C ± 2°C / 75% RH (Note: For sealed vials, RH is less relevant, but temperature is critical).
-
Duration: 24, 48, 72 hours, and 1 week.
-
-
Quenching:
-
Remove vials and immediately cool to 4°C to arrest kinetics.
-
Protocol B: Quantitative Analysis via Ion Chromatography
Self-validating step: Use of an antioxidant buffer to prevent artifactual oxidation during sample prep.
-
Buffer Preparation (SAOB - Sulfide Antioxidant Buffer):
-
Extraction:
-
Inject 10 mL of SAOB directly into the sealed stability vial through the septum.
-
Vortex for 30 seconds until dissolved.
-
-
Analysis:
-
Filter through 0.22
PES filter (nylon binds sulfide). -
Inject onto IC system immediately.
-
Analytical Workflow Diagram
Figure 2: Validated analytical workflow ensuring sulfide stability during processing.
Data Interpretation & Mitigation
Degradation Profile Summary
A typical degradation profile for
| Species | Day 0 (%) | Day 7 (%) | Mechanism |
| Sulfide ( | 99.5% | < 85.0% | Primary Loss |
| Thiosulfate ( | < 0.1% | 8.0% | Major Intermediate |
| Sulfite ( | < 0.1% | 1.5% | Transient |
| Sulfate ( | < 0.3% | 5.5% | Terminal Oxidation |
| Appearance | White Crystal | Yellow/Orange Paste | Polysulfide formation ( |
Mitigation Strategies for Drug Development
-
Lyophilization: Convert to anhydrous form in the presence of stabilizers (e.g., glycine) to raise the glass transition temperature (
). -
pH Control: Maintain formulation pH > 9.0. At physiological pH (7.4),
exists largely as and , increasing volatility and loss. -
Packaging: Use Type I glass with butyl rubber stoppers and aluminum crimps. Flush headspace with Nitrogen or Argon to
.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73972, Sodium sulfide nonahydrate. Retrieved from [Link]
-
Roelands, M., et al. "Preparation & Characterization of Sodium Sulfide Hydrates for Application in Thermochemical Storage Systems." Energy Procedia, vol. 70, 2015, pp. 257-266. Retrieved from [Link]
-
Miura, Y., et al. "Stabilization of sulfide and sulfite and ion-pair chromatography of mixtures of sulfide, sulfite, sulfate and thiosulfate."[7] Journal of Chromatography A, vol. 1085, no. 1, 2005. Retrieved from [Link]
-
Pentachemicals. Safety Data Sheet: Sodium Sulfide Nonahydrate. (2024).[3][8] Retrieved from [Link]
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- 2. Sodium sulfide - Wikipedia [en.wikipedia.org]
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- 7. Stabilization of sulfide and sulfite and ion-pair chromatography of mixtures of sulfide, sulfite, sulfate and thiosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
Methodological & Application
Application Note: Controlled Precipitation of Heavy Metals Using Disodium Sulfanide Hydrate
Abstract & Scope
This application note details the protocol for using Disodium Sulfanide Hydrate (Sodium Sulfide,
This guide addresses the critical challenges of sulfide precipitation: stoichiometric control , colloidal management , and hydrogen sulfide (
Regulatory & Theoretical Basis
The Regulatory Driver: ICH Q3D
The International Council for Harmonisation (ICH) Q3D guideline mandates strict limits on elemental impurities. Traditional crystallization often fails to purge transition metals due to their affinity for organic ligands. Sulfide precipitation leverages the extreme insolubility of metal sulfides to strip metals from these complexes.
The Solubility Advantage
Disodium sulfanide is superior to hydroxide precipitation because metal sulfides have significantly lower solubility products (
Table 1: Comparative Solubility Products (
Data Source: Lange's Handbook of Chemistry & IUPAC Solubility Data Series.
Mechanism of Action
The dissociation of Disodium Sulfanide Hydrate is pH-dependent. In solution,
Key Reaction:
This reaction releases protons, slightly acidifying the solution.
Figure 1: Reaction mechanism and pH-dependent speciation.[2] Note the critical risk of
Safety Protocol: The "Red Box" Rules
WARNING: HYDROGEN SULFIDE (
-
pH Control: Never add Na2S to a solution with pH < 5.0 without a closed scrubber system. Ideally, maintain pH > 8.0 during addition.
-
Ventilation: All operations must occur in a functioning fume hood with a face velocity > 100 fpm.
-
Detection: Personal
monitors are mandatory for all operators. -
Waste: Sulfide-bearing waste streams must be quenched with bleach (Sodium Hypochlorite) or Hydrogen Peroxide under alkaline conditions before disposal to convert sulfides to sulfates.
Experimental Protocol
Reagent Preparation & Standardization
Commercial "Sodium Sulfide Hydrate" is typically
Standardization Step:
-
Prepare a nominal 1.0 M stock solution (approx. 24g
in 100mL degassed water). -
Optional but Recommended: Titrate iodometrically to determine exact sulfide content if stoichiometric precision is required (e.g., GMP manufacturing).
-
Storage: Store under nitrogen/argon. Discard if solution turns yellow/turbid (polysulfide formation).
The Scavenging Workflow (Bench Scale)
This protocol uses a "Jar Test" approach to determine the optimal dose, preventing excess sulfide which can re-dissolve metals (as bisulfide complexes) or interfere with subsequent steps.
Step 1: Solution Preparation
-
Dissolve the crude API/intermediate in a compatible solvent (Water, MeOH, or aqueous mixtures).
-
Check pH: Adjust to pH 7.0 – 9.0 using NaOH or
.-
Note: If the metal is sensitive to hydroxide precipitation (e.g., Fe), keep pH lower (5-6) but ensure rigorous ventilation.
-
Step 2: Dose Optimization (The Jar Test)
Set up 4 aliquots of the process stream (e.g., 20 mL each). Add Na2S stock solution at increasing molar equivalents relative to the estimated metal content:
-
Vial A: 1.0 eq
-
Vial B: 2.0 eq
-
Vial C: 5.0 eq
-
Vial D: 10.0 eq
Stir for 30-60 minutes at ambient temperature.
Step 3: Coagulation (Critical for Filtration)
Metal sulfides often form colloidal suspensions (particles < 1 µm) that pass through standard filters.
-
Add Diatomaceous Earth (Celite) or Activated Carbon (10-50 wt% relative to API) to the reaction mixture. This acts as a nucleation site and filter aid.
-
Alternative: For aqueous systems, add a flocculant (e.g., Polyacrylamide) if compatible with the API.
Step 4: Filtration & Work-up
-
Filter the suspension through a 0.45 µm membrane or a Celite pad.
-
Wash: Wash the filter cake with the solvent to recover entrained API.
-
Filtrate Check: Test the filtrate for residual sulfide (see Section 5).
Figure 2: Operational workflow for batch scavenging.
Validation & Quality Control
In-Process Control: Excess Sulfide Check
Before proceeding to the next synthetic step, ensure no excess sulfide remains (sulfide is a nucleophile and catalyst poison).
-
Lead Acetate Paper Test: Dip a strip into the filtrate.
Final Product Validation
Quantify residual metals using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .
-
Target: Ensure levels are below the Option 1 Concentration Limits (ICH Q3D).
-
Example: Pd < 10 ppm; Pb < 0.5 ppm (for oral dosage).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Filtrate is cloudy/dark | Colloidal Sulfides ("Peptization") | Add electrolyte (NaCl) to increase ionic strength; increase Celite loading; use finer filter (0.2 µm). |
| Rotten egg smell | pH too low (< 5) | STOP. Add NaOH immediately to raise pH > 9. Evacuate area if smell is strong. |
| Yellow filtrate | Polysulfide formation (Excess Na2S) | Reduce Na2S equivalents. Treat filtrate with sodium bisulfite or charcoal to remove color. |
| Low Metal Removal | Metal-Ligand complex is too stable | Increase temperature (40-60°C); Increase digestion time; Try "co-precipitation" by adding a carrier metal (e.g., Fe). |
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[5]Link
-
Lewis, A. E. (2010).[2][6] Review of metal sulphide precipitation. Hydrometallurgy, 104(2), 222-234.[2] Link
-
U.S. Food and Drug Administration (FDA). (2018).[7] Elemental Impurities in Drug Products: Guidance for Industry.Link
-
Garrett, R., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.[8][9] Johnson Matthey Technology Review, 60(4), 277-286.[9] Link
-
Occupational Safety and Health Administration (OSHA). Hydrogen Sulfide Safety Fact Sheet.Link
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- 8. biotage.com [biotage.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
Application Note: Electrochemical Optimization of Disodium Sulfanide Hydrate Ratios in Mineral Flotation
Abstract & Scope
This guide details the optimization of Disodium Sulfanide Hydrate (
This protocol shifts from traditional "slug dosing" to Controlled Potential Sulfidization (CPS) , utilizing electrochemical potential (
Target Audience: Process Mineralogists, Surface Chemists, and Metallurgical Engineers.
Chemical Foundation: The "Molar Ratio" Defined
To optimize the process, we must first define the active species. Disodium sulfanide hydrolyzes rapidly in aqueous pulp. The critical equilibrium is pH-dependent:
-
pH < 7: Dominant species is
(High risk of toxic gas evolution; poor flotation). -
pH 8–11 (Target): Dominant species is
(Hydrosulfide) . This is the active sulfidizing agent. -
pH > 12: Dominant species is
.
The Two Critical Ratios
-
Activator-to-Surface Ratio: The molar concentration of
required to form a metastable sulfide monolayer on the oxide mineral without precipitating colloidal sulfide in the bulk solution. -
Sulfidizer-to-Collector Ratio: Empirical data suggests an optimal molar ratio between the Sulfidizer (
) and the Collector (e.g., Sodium Isobutyl Xanthate, SIBX). Research indicates an optimal range often lies near 7:1 (NaHS:SIBX) for complex mixed ores, though this must be empirically determined via the protocol below.
Mechanism of Action & The "Depression" Risk[1]
The optimization challenge lies in the parabolic recovery curve .
-
Under-dosage: Insufficient formation of the metal-sulfide layer; the collector cannot adsorb.
-
Over-dosage (Depression): Excess
ions compete with xanthate anions for surface sites and reduce the pulp potential ( ) so drastically that collector oxidation (dimerization) is inhibited.
Visualization: Surface Activation vs. Depression
The following diagram illustrates the mechanistic pathway and the "tipping point" where optimization fails.
Figure 1: Mechanistic pathway of sulfidization. Note the critical branch where excess dosage leads to depression rather than activation.
Protocol: Controlled Potential Sulfidization (CPS)
Do not rely on mass-based dosage ( g/ton ) alone, as ore oxidation levels vary. Use Pulp Potential (
Equipment Requirements
-
Flotation Cell: Denver or equivalent bench-scale cell.
-
Electrodes:
-
Platinum (Pt) or Gold (Au) working electrode (for ORP).
-
Sulfide Ion Selective Electrode (ISE) (
) is preferred for direct monitoring. -
Reference Electrode (
).[1]
-
-
Reagents: 10% w/v freshly prepared
solution.
Step-by-Step Optimization Workflow
Phase 1: Baseline Characterization
-
Slurry Prep: Grind 1kg ore to
(typically 75µm). Deslime if necessary (slimes consume disproportionate ). -
Conditioning: Adjust pH to 10.5 using Lime.
-
Baseline
: Measure the resting potential of the pulp. (Oxidized pulps often read +100mV to +200mV).
Phase 2: Stepwise Sulfidization (The "Es" Curve)
Instead of a single slug, add
-
Dosage: Add
solution in 50 g/t equivalent increments. -
Equilibration: Allow 2 minutes conditioning per step.
-
Log Data: Record
(mV) after conditioning. -
Observation: The potential will drop sharply.
-
Target Range: For Copper Oxides, the optimal window is typically -300 mV to -400 mV (vs Ag/AgCl).
-
Danger Zone: Potentials more negative than -500 mV usually indicate depression.
-
Phase 3: Flotation Validation
Perform locked-cycle tests at three specific potential set-points to confirm the molar ratio.
| Test ID | Target | Approx. Dosage (g/t) | Collector Ratio (Na2S:SIBX) | Expected Outcome |
| A | -150 | Low (e.g., 200) | 2:1 | Under-sulfidized. Poor recovery, high grade. |
| B | -350 | Optimal | 7:1 | Peak Recovery. Optimal hydrophobic film. |
| C | -550 | High (e.g., 1500) | 20:1 | Depressed. Low recovery, unstable froth. |
Automated Control Logic Diagram
The following logic governs the industrial implementation of this protocol.
Figure 2: Feedback loop for Controlled Potential Sulfidization (CPS). This system maintains the optimal molar ratio dynamically.
Safety & Handling: The Sulfide Hazard
Working with Disodium Sulfanide Hydrate requires strict adherence to safety protocols due to the risk of Hydrogen Sulfide (
-
pH Control is Non-Negotiable: Never allow the pulp or stock solution pH to drop below 8.0. At pH 7, 50% of the dissolved sulfide exists as
gas. -
Scrubbing: Laboratory setups must be conducted in a fume hood. Industrial cells should be covered and vented to a caustic scrubber.
-
Incompatibility: Store away from strong acids and oxidizers.[2]
References
-
Castro, S., et al. (2018). Mechanism of Sodium Sulfide in Mineral Processing. 911Metallurgist. Available at: [Link]
-
Newell, A.J.H., & Bradshaw, D.J. (2007).[1] The development of a sulphidisation technique to restore the flotation of oxidised pentlandite. Minerals Engineering. (Contextual citation for CPS methodology).
-
Skinner, R. (1989).[3] Controlled Potential Sulphidisation (CPS) Flotation Process. AusIMM Digital Library. Available at: [Link]
-
Chimwani, N., et al. (2013). The role of pulp potential and the sulphidization technique in the recovery of sulphide and oxide copper minerals. Journal of the Southern African Institute of Mining and Metallurgy. Available at: [Link]
Sources
Troubleshooting & Optimization
Minimizing polysulfide formation during disodium sulfanide hydrate dissolution
Technical Support Center: Disodium Sulfanide Hydrate ( )
Topic: Minimizing Polysulfide Formation During Dissolution
Audience: Researchers, Formulation Scientists, and QA/QC Analysts.
Introduction: The "Yellow Solution" Problem
User Query: "I dissolved high-purity Sodium Sulfide Nonahydrate in water, but the solution immediately turned yellow. Is my reagent compromised?"
Short Answer: Yes, the yellow color indicates the presence of polysulfides (
Module 1: Diagnostic & Mechanism
Q1: Why does my colorless crystal turn the solution yellow?
Technical Insight:
Fresh, high-purity
The Polysulfide Cascade:
-
Initiation:
(Oxidation) -
Propagation:
(Polysulfide Formation) -
Result:
species (where ) are deeply colored (Yellow Orange Red) and have different reactivity profiles than , potentially ruining nucleophilic substitution reactions or metal precipitation workflows.
Figure 1: The oxidative pathway converting colorless sulfide to yellow polysulfides.
Module 2: Preparation Protocols
Q2: How do I prepare a strictly oxygen-free solution?
Core Directive: You cannot rely on "fresh" distilled water. Standard distilled water contains ~8 mg/L of dissolved oxygen, which is sufficient to degrade millimolar sulfide solutions within seconds.
The "Zero-Ox" Workflow:
| Step | Action | Technical Rationale |
| 1 | Degas Water | Sparge HPLC-grade water with inert gas ( |
| 2 | Crystal Selection | Select only clear, colorless crystals . Discard any crystals with yellow crusts or liquid deliquescence (indicates prior hydrolysis/oxidation). |
| 3 | Surface Rinse | Critical Step: Briefly rinse the selected crystals with a small volume of cold, degassed water to wash away surface oxidation products. Discard this rinse. |
| 4 | Dissolution | Add the washed crystals to the bulk degassed water under an inert atmosphere blanket . Stir gently to minimize vortexing (which entrains air). |
| 5 | Chelation (Optional) | If using lower-grade water, add 1-5 mM EDTA. Transition metals ( |
Q3: Can I fix a solution that has already turned yellow?
Troubleshooting: Generally, no . Once polysulfides form, they are stable. However, for specific non-sensitive applications, you can attempt to "bleach" the solution back to colorless by adding a reducing agent:
-
Sodium Sulfite (
): Scavenges oxygen and can reduce polysulfides, but introduces sulfite ions.[1] -
Sodium Borohydride (
): Strong reducer, but generates hydrogen gas and alters pH. -
Recommendation: Discard and prepare fresh using the "Zero-Ox" workflow.
Module 3: Stability & Storage
Q4: What is the optimal pH for storage?
Scientific Consensus: Stability is a competition between Volatility and Oxidation .
-
Low pH (< 7): Fatal.
protonates to . You lose reagent and create a safety hazard. -
Neutral pH (7-9): Predominantly
. High oxidation rate. -
High pH (> 12): Predominantly
.-
Pros: Vapor pressure of
is negligible. -
Cons: While
oxidizes slower than , it is still sensitive. -
Protocol: Always prepare
in a matrix of 0.1 M to 1.0 M NaOH if the application permits. The excess hydroxide suppresses hydrolysis ( ) and stabilizes the sulfide species.
-
Q5: How do I store the stock solution?
The "Headspace" Rule: Oxygen partition from the headspace into the liquid is the primary degradation vector during storage.
-
Container: Amber glass (light accelerates photo-oxidation) with a PTFE-lined septum cap.
-
Headspace: Minimize headspace. Fill containers to the top.
-
Atmosphere: If headspace is unavoidable, flush it with Argon (heavier than air) rather than Nitrogen (lighter than air) to create a more stable blanket.
-
Temperature: Store at 4°C. Oxidation kinetics are temperature-dependent (Arrhenius equation).
Figure 2: Decision tree for the preparation of analytical-grade sulfide solutions.
Module 4: Advanced FAQ
Q6: Does the hydration state ( ) matter?
Answer: Yes.
-
Nonahydrate (
): Most common (~32-35% ). Highly hygroscopic. The water of crystallization often facilitates internal hydrolysis/oxidation over time, leading to "wet" yellow crystals. -
Anhydrous: Extremely reactive and often pyrophoric. Difficult to handle without a glovebox.
-
Pentahydrate: A good middle ground, but less commercially available.
-
Tip: Always verify the actual sulfide content via iodometric titration if stoichiometry is critical, as the water content varies with age.
Q7: I see a black precipitate. What is it?
Answer: Metal Sulfides.
If your water or reagents contain trace iron (
-
Fix: This confirms your water source was not Type I (18.2 M
). Filter the solution through a 0.22 membrane to remove the precipitate, or use EDTA in the preparation step.
References
-
Greenwood, N. N., & Earnshaw, A. (1997).[1] Chemistry of the Elements (2nd ed.). Butterworth-Heinemann. (Standard reference for sulfur group chemistry and polysulfide formation).
-
Chen, K. Y., & Morris, J. C. (1972). Kinetics of oxidation of aqueous sulfide by O2. Environmental Science & Technology, 6(6), 529-537. Link
-
Licht, S. (1988). Aqueous solubilities, solubility products and standard oxidation potentials of the metal sulfides. Journal of the Electrochemical Society, 135(12), 2971. Link
-
Dojindo Laboratories. (n.d.).[3] Sodium Sulfide Technical Manual & Protocol. Retrieved from Dojindo Website.[3] Link
-
Thermo Fisher Scientific. (n.d.). Sulfide, Methylene Blue Method 8131. Water Analysis Handbook. Link
Technical Support Center: Purification of Technical Grade Disodium Sulfanide
Subject: Removal of Iron and Polysulfide Impurities from
⚠️ CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING
Hydrogen Sulfide (
-
ALWAYS work in a functioning fume hood.[3]
-
Waste Disposal: Quench sulfide residues with dilute bleach (sodium hypochlorite) or hydrogen peroxide under controlled, alkaline conditions before disposal.[3]
Module 1: Diagnosis & Initial Assessment
User Question: My "technical grade" sodium sulfide is yellow and has brown/black specks. Is this normal, and how does it affect my chemistry?
Scientist Response:
Technical grade sodium sulfide nonahydrate (
| Visual Symptom | Chemical Cause | Impact on Experiments |
| Yellow/Orange Color | Polysulfides ( | Caused by oxidation.[3] Can lead to side reactions in nucleophilic substitutions or reductions.[3] |
| Black/Brown Precipitate | Iron Sulfide ( | Critical Impurity. Poisons catalysts; forms colloidal suspensions that pass through standard filters.[3] |
| White Surface Crust | Sodium Thiosulfate/Carbonate | Reaction with atmospheric |
Module 2: Purification Protocols
Protocol A: The Magnesium Flocculation Method (Primary for Iron Removal)
Best For: Removing colloidal iron (
Reagents Required:
-
Technical grade
[3] -
Magnesium Sulfate (
) or Magnesium Chloride ( )[3] -
Deoxygenated water (sparged with
or Ar)[3] -
Celite 545 (Filter aid)[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 g of technical
in approximately 150 mL of deoxygenated distilled water. Heat gently (40–50 °C) to facilitate dissolution.[3]-
Note: The solution will likely appear dark or turbid due to suspended
.
-
-
Flocculation: Add 1.0 g to 2.0 g of Magnesium Sulfate (
). Stir vigorously for 15–30 minutes.-
Observation: A bulky, off-white/grey precipitate will form.[3] This is the "scavenger" matrix.
-
-
Filtration Preparation: Prepare a vacuum filtration setup (Büchner funnel). Crucial: Pre-pack the funnel with a 1-2 cm pad of Celite 545.
-
Filtration: Filter the warm mixture through the Celite pad.
-
Result: The filtrate should be clear and colorless (or very pale yellow). The grey/black iron impurities remain in the Celite pad.
-
-
Recovery: The resulting solution can be used directly, or concentrated to crystallize the purified nonahydrate.[3]
Protocol B: The Ethanol Precipitation Method (Recrystallization)
Best For: Removing polysulfides and obtaining high-purity crystalline solid. Reference: Armarego & Chai, Purification of Laboratory Chemicals.
-
Preparation: Dissolve the sulfide (or the filtrate from Protocol A) in the minimum amount of warm water (approx. 1.5 mL water per gram of sulfide).[3]
-
Precipitation: Slowly add Ethanol (95% or absolute) with stirring until the solution becomes cloudy.
-
Crystallization: Allow the mixture to stand in an ice bath for 2–4 hours.
-
Filtration: Filter the white crystals rapidly under nitrogen (to prevent oxidation). Wash with a small amount of cold ethanol.[3]
-
Drying: Dry in a vacuum desiccator over
or .
Module 3: Troubleshooting & FAQs
Q1: I filtered the solution, but it turned green/black again after standing. Why?
-
Diagnosis: Oxidation or incomplete iron removal.[3]
-
Fix: The green color often indicates the formation of colloidal iron-sulfur complexes that formed after filtration due to air exposure. Ensure all water is deoxygenated (sparged with
for 20 mins) and store the solution under an inert atmosphere.
Q2: My filter clogged immediately during Protocol A.
-
Diagnosis: The
particles are slimy and colloidal. -
Fix: You likely skipped the Celite pad .[3] You cannot use simple filter paper.[3] If you did use Celite, increase the thickness of the pad or mix a small amount of Celite directly into the solution before pouring it into the funnel (Body Feed method).
Q3: Can I dry the crystals in an oven?
-
Diagnosis: Thermal instability.[3]
-
Fix: No.
melts/dissolves in its own water of crystallization at ~50°C and oxidizes rapidly in hot air.[3] Vacuum desiccation at room temperature is the only safe method.[3]
Q4: The filtrate is clear but still bright yellow.
-
Diagnosis: Polysulfides (
) are present.[3] -
Fix: Polysulfides are highly soluble.[3] Recrystallize using Protocol B (Ethanol/Water).[3] The polysulfides tend to stay in the mother liquor (the ethanol/water mix), leaving the precipitated crystals white.
Module 4: Process Logic Visualization
The following diagram illustrates the decision matrix for purifying technical grade sodium sulfide.
Caption: Workflow for the removal of iron (via Mg flocculation) and polysulfides (via Ethanol precipitation) from sodium sulfide.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][5] (Standard reference for the ethanol/water recrystallization method).
-
Mellor, J. W. (1922).[3] A Comprehensive Treatise on Inorganic and Theoretical Chemistry. Vol II. Longmans, Green and Co.[3] (Historical grounding for sulfide solubility and iron removal via flocculation).[3]
-
PubChem. (n.d.).[3] Sodium Sulfide - Safety and Hazards. National Library of Medicine.[3] Retrieved from [Link][3]
Sources
- 1. The Safety and Environmental Impact of Sodium Hydrosulfide (NaHS) | Baijin [baijinchemical.com]
- 2. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 3. Sodium sulfide nonahydrate CAS#: 1313-84-4 [m.chemicalbook.com]
- 4. ausimm.com [ausimm.com]
- 5. Armarego, W.L. (2022) Purification of Laboratory Chemicals Part 2 Inorganic Chemicals, Catalysts, Biochemicals, Physiologically Active Chemicals, Nanomaterials. Butterworth-Heinemann, Oxford, 499-585. - References - Scientific Research Publishing [scirp.org]
Handling deliquescence of disodium sulfanide hydrate in high humidity environments
Topic: Managing Deliquescence & Oxidation in High-Humidity Environments
Introduction
Researchers frequently underestimate the lability of Sodium Sulfide Nonahydrate (
This guide replaces generic handling advice with a field-proven containment protocol . It is designed to ensure the integrity of your sulfur nucleophiles and the safety of your laboratory personnel.
Module 1: The Mechanism of Failure
Why Your Reagent is Degrading
Sodium sulfide nonahydrate has a low melting point (~50°C) and high water solubility.[1][2] In humid air, the vapor pressure of water on the crystal surface is lower than the partial pressure of water in the air, driving rapid adsorption (deliquescence).
Once dissolved in this adsorbed water layer, two coupled reactions destroy the reagent:
-
Hydrolysis: The sulfide ion (
) is a strong base.[1][2] It reacts with water to form the hydrosulfide ion ( ) and hydroxide ( ), releasing gas (rotten egg odor).[1][3] -
Oxidation: The dissolved sulfide species react with atmospheric oxygen to form polysulfides (yellow color), followed by thiosulfates and sulfates (colorless/white crust).[1]
Visualizing the Degradation Pathway
The following diagram illustrates the "Vicious Cycle" that occurs when the reagent is exposed to humid air.
Figure 1: The degradation cascade of Sodium Sulfide in humid environments.[1][4] Note that yellow discoloration indicates early-stage oxidation (polysulfides).[1]
Module 2: The "Inert Chain" Protocol (Prevention)
To use
Storage Hierarchy
| Storage Tier | Method | Suitability | Notes |
| Tier 1 (Gold Standard) | Nitrogen-filled Glovebox | Long-term Storage | Essential for high-humidity labs (Japan, SE Asia).[1] |
| Tier 2 (Working) | Vacuum Desiccator | Active Use | Must use KOH pellets as desiccant (absorbs moisture AND acid gas).[1] Avoid Silica Gel (acidic).[1] |
| Tier 3 (Emergency) | Taped Jar + Parafilm | < 24 Hours | Ineffective against deliquescence in >60% RH.[1] |
The Weighing & Transfer Workflow
Do not weigh
Step-by-Step Protocol:
-
Tare a screw-cap vial or Schlenk tube inside the glovebox or inert bag.[1]
-
Add the approximate amount of
. -
Seal the container tightly before bringing it out to the balance.
-
Weigh the sealed container.
-
Return to the hood/inert line.[1]
-
Transfer the solid against a counter-flow of Nitrogen/Argon.[1]
Material Compatibility
Sodium sulfide is corrosive to metals and attacks certain glass types over long periods.[1]
-
Recommended: Borosilicate Glass, Polypropylene (PP), PTFE (Teflon), HDPE.[1]
-
FORBIDDEN: Aluminum (rapid corrosion/H2 release), Copper, Zinc, standard steel spatulas.[1]
Module 3: Troubleshooting & Recovery
Can I save my reagent?
Scenario A: "My crystals are wet and clumping."
Scenario B: "The crystals are yellow/orange."
-
Diagnosis: Polysulfide formation (
) due to oxidation.[1] -
Solution: Solvent Washing (The "Ethanol Rinse"). Since polysulfides are highly soluble in water/ethanol mixtures but the pure hydrate is less soluble in cold ethanol:
Scenario C: "It looks like a liquid/sludge."
-
Diagnosis: Total deliquescence.[1]
-
Solution: Discard. Recrystallization from this state is energy-intensive and dangerous due to massive
release.[1] Neutralize and dispose (see Module 4).[1]
Module 4: Safety & Waste Management
CRITICAL WARNING: Sodium sulfide releases Hydrogen Sulfide (
The Neutralization Protocol
Never throw
-
Prepare Oxidizing Bath: Create a dilute solution of household bleach (Sodium Hypochlorite) or Hydrogen Peroxide (
) in water.[1] pH must be basic (add NaOH). -
Slow Addition: Add the sulfide waste slowly to the oxidizing bath in a fume hood.
-
Chemistry:
[1]
-
-
Verification: Test with lead acetate paper (turns black if sulfide remains) or Quantofix peroxide strips (ensure excess oxidant).[1]
-
Disposal: Flush the resulting sulfate solution down the drain with copious water (if local regulations permit) or dispose of as aqueous waste.[1]
FAQ: Frequently Asked Questions
Q: Can I dry
Q: Why did my reaction turn black when I used a metal spatula? A: You likely used a steel or nickel spatula. The sulfide reacts instantly with trace metal ions to form metal sulfides (FeS, NiS), which are black and insoluble.[1] Always use glass, ceramic, or Teflon-coated spatulas.
Q: I need to make a stock solution. How stable is it?
A: Aqueous
-
Degas the water (sparge with
for 20 mins) before adding the solid. -
Store under an inert headspace.[1]
-
Adding a small amount of Glycerol can sometimes retard oxidation, but inert atmosphere is the only guarantee.[1]
References
-
Handling and Preparation of Anhydrous Sodium Sulfide
-
Safety Data & Toxicity (H2S Risks)
-
Oxidation Kinetics of Sulfides
-
Material Compatibility Database
Sources
- 1. Sodium sulfide - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 4. Sciencemadness Discussion Board - Strange behaviour of Na2S in a water solution - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. coleparmer.com [coleparmer.com]
Reducing toxic hydrogen sulfide off-gassing when using disodium sulfanide hydrate
Technical Guide: Minimizing Hydrogen Sulfide ( ) Off-Gassing with Disodium Sulfanide Hydrate
Executive Summary & Safety Directive
The Hazard: Disodium sulfanide nonahydrate (
The Critical Failure Mode: Olfactory fatigue.[1] The "rotten egg" smell of
The Solution: This guide provides a self-validating, chemically grounded protocol to maintain the sulfide species in its non-volatile ionic form (
The Chemistry of Volatility (The "Why")
To control off-gassing, you must control the equilibrium. Sodium sulfide does not simply "dissolve"; it hydrolyzes.[2][3]
This reaction naturally creates an alkaline environment. However, if the pH drops (due to acidic buffers or CO2 absorption from air), the equilibrium shifts toward the volatile molecular form.
The pH-Volatility Relationship
The
-
pH < 6.0: The equilibrium favors
(gas).[4] High Danger. -
pH ~ 7.0: 50% exists as
gas, 50% as (ionic). Unsafe. -
pH > 11.0: >99.9% exists as
or . Safe (Non-volatile).
Visualization: The Safety Phase Space
The following diagram illustrates the decision logic required to maintain safety.
Figure 1: The pH-dependent speciation of sulfide. Keeping pH > 11 is the primary control against off-gassing.
Protocol: Low-Volatility Stock Preparation
Objective: Prepare a 100 mM Sodium Sulfide stock solution with zero detectable off-gassing.
Reagents & Equipment[4][5]
-
Solid:
(Store in desiccator; deliquescent). -
Solvent: Degassed ultrapure water or 10 mM NaOH.
-
Atmosphere: Argon or Nitrogen gas line.
-
Containment: Septum-sealed vial (crimp or screw cap).
Step-by-Step Methodology
-
Solvent Preparation (The Oxygen Trap):
-
Why: Sulfide oxidizes rapidly to polysulfides (yellow color) and thiosulfates in the presence of dissolved oxygen.
-
Action: Sparge ultrapure water with
or Ar for 15 minutes. -
Critical Step: Adjust the solvent pH to 11.0 using NaOH before adding the sulfide. This ensures that the moment the solid hits the liquid, it enters a suppression regime.
-
-
Weighing (The Exposure Window):
-
Perform weighing inside a fume hood.
-
Do not use paper weigh boats (sulfide sticks to them). Use a glass weighing funnel or the final preparation vial directly.
-
Tip: Keep the reagent cold (
) to reduce vapor pressure.
-
-
Dissolution (The Closed System):
-
Add the solid to the septum vial.
-
Purge the vial headspace with Argon for 30 seconds.
-
Inject the high-pH degassed solvent through the septum using a syringe.
-
Result: The sulfide dissolves without ever contacting ambient air.
-
-
Verification:
-
The solution should be colorless . A yellow tint indicates oxidation (polysulfide formation).
-
Hold a strip of wet lead acetate paper near the septum (without touching). If it turns black, the seal is leaking
.
-
Troubleshooting & FAQs
Q1: The solution turned yellow immediately after preparation. Is it safe to use?
-
Diagnosis: Oxidation has occurred.[3] The yellow color comes from polysulfides (
). -
Cause: Dissolved oxygen in the water or old, oxidized solid reagent.
-
Impact: The effective concentration of
is lower than calculated. -
Action: Discard (neutralize) and prepare fresh using strictly degassed water and crystals from the center of the reagent chunk (scrape off the outer oxidized crust).
Q2: I smell a faint "rotten egg" odor even though I am working in a hood.
-
Immediate Action: Stop working. Check the sash height.
-
Technical Cause: You have likely exceeded the buffer capacity of your solution, or the solution has absorbed atmospheric
(which forms carbonic acid, lowering pH). -
Remedy: Add a small aliquot of 1M NaOH to the solution to drive the equilibrium back to
.
Q3: Can I autoclave sodium sulfide solutions?
-
Answer: NO.
-
Reasoning: Heat drives off
gas regardless of pH (Henry's Law), creating a pressurized vessel of toxic gas. -
Alternative: Filter sterilize (0.22
) inside a biosafety cabinet, but only after ensuring the solution pH is >11.
Q4: My experiment requires a physiological pH (7.4). How do I handle this?
-
Strategy: You cannot store the stock at pH 7.4.
-
Protocol: Keep the stock at pH >11. Dilute it into your pH 7.4 experimental buffer immediately before use in a closed system (e.g., sealed well plate or microfluidic chip).
-
Warning: Once diluted to pH 7.4, off-gassing will begin. Minimizing headspace is the only physical control.
Waste Management & Neutralization
NEVER pour active sulfide solutions down the drain. Acidic drain water will generate lethal gas clouds in the plumbing.
The Bleach Neutralization Protocol
Sodium hypochlorite (Bleach) oxidizes sulfide to sulfate.[5] The reaction is exothermic.
Stoichiometry:
Procedure:
-
Prepare a 10% Bleach solution (excess is required to prevent formation of colloidal sulfur).
-
Slowly add the sulfide waste to the bleach solution (not the reverse) in a fume hood.
-
Allow to stand for 30 minutes.
-
Check pH.[4] If < 7, add sodium bicarbonate.
-
Test with lead acetate paper. No reaction = Safe to dispose.
Waste Workflow Diagram
Figure 2: Safe neutralization workflow. Always add sulfide TO bleach to ensure oxidant excess.
Quantitative Data: Species Distribution
The following table highlights why pH 7.4 is a "danger zone" for stock storage compared to pH 11.
| pH Level | % | % | Volatility Risk |
| 5.0 | ~99% | ~1% | Critical |
| 7.0 | ~50% | ~50% | High |
| 7.4 (Physiological) | ~30% | ~70% | Moderate |
| 9.0 | ~1% | ~99% | Low |
| 11.0 | < 0.01% | > 99.9% | Negligible |
Data derived from Henderson-Hasselbalch equation using
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Hydrogen Sulfide: IDLH Value Profile. Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrogen Sulfide - Standards. United States Department of Labor. [Link]
-
PubChem. (2023). Sodium Sulfide Nonahydrate - Safety and Hazards. National Library of Medicine. [Link]
-
Lawrence Berkeley National Laboratory. (2015). Safe Handling of Sodium Sulfide. EHS Chemical Safety Guide. [Link]
-
PureLine. (2018). Oxidants and Scavengers vs. Sulfide: Bleach vs. ClO2.[4] Technical Note 104. [Link]
Technical Support Center: Sulfide Synthesis & Particle Size Distribution (PSD) Control
Executive Summary: The Physics of Uniformity
Achieving a monodisperse particle size distribution (PSD) in metal sulfide synthesis (e.g., CdS, ZnS, PbS) is rarely a matter of luck; it is a deterministic outcome of balancing nucleation kinetics against growth thermodynamics .
When using disodium sulfanide hydrate (commonly sodium sulfide nonahydrate,
-
Reagent Degradation: Presence of polysulfides (
) altering reduction potentials. -
Stoichiometric Drift: Variable hydration states (
) causing errors in precursor ratios. -
Nucleation Overlap: Failure to separate the "burst nucleation" phase from the "diffusional growth" phase (LaMer Mechanism).
This guide provides the protocols to isolate and control these variables.
Diagnostic Workflow
Before altering your reaction parameters, use this logic flow to identify the root cause of your broad PSD.
Figure 1: Diagnostic decision tree for isolating the source of polydispersity in sulfide synthesis.
Module 1: Reagent Integrity (The Hidden Variable)
The Problem: The "x" in
Commercial disodium sulfanide is typically labeled as "nonahydrate" (
Protocol A: Purification of Disodium Sulfanide
Objective: Remove polysulfide impurities (yellow) to ensure purely ionic sulfide sources.
-
Dissolution: Dissolve the yellow/orange commercial hydrate in a minimum amount of degassed Deionized (DI) water (approx. 10 mL water per 10 g salt).
-
Precipitation: Slowly add the aqueous solution to 100 mL of hot ethanol (70°C) under vigorous stirring.
-
Filtration: The pure
will precipitate as a white solid, while polysulfides remain in the yellow ethanolic supernatant. -
Drying: Filter rapidly under inert atmosphere (
or Ar) and dry in a vacuum desiccator.-
Note: Do not heat above 50°C under vacuum, or you risk uncontrolled dehydration.
-
Protocol B: Water Content Calibration
Objective: Determine exact molecular weight for stoichiometric precision. If you cannot dry the reagent completely to anhydrous (which is difficult without decomposition), you must quantify the water.
-
Gravimetric Analysis: Weigh exactly 1.000 g of your purified hydrate.
-
Dehydration: Heat at 150°C for 2 hours under flowing nitrogen (to prevent oxidation to sulfate).
-
Calculation:
Where 78.04 g/mol is the MW of anhydrous .
Module 2: Reaction Kinetics (The LaMer Model)
The Problem: Bimodal Distribution
A bimodal distribution (two distinct size populations) is the signature of secondary nucleation . This occurs when the supersaturation level (
The Solution: Separation of Nucleation and Growth
To achieve monodispersity, you must follow the LaMer Mechanism [2]. You need a single, short "burst" of nucleation followed by a drop in concentration where only growth occurs.
Figure 2: The LaMer model stages. Monodispersity requires minimizing the duration of Stage II.
Troubleshooting Table: Kinetic Parameters
| Symptom | Kinetic Cause | Corrective Action |
| Many small nuclei | Supersaturation ( | Decrease precursor concentration or increase temperature (to increase solubility). |
| Few large particles | Supersaturation ( | Increase precursor concentration or use a "Hot Injection" method. |
| Bimodal Distribution | Increase Injection Speed. The precursor must be added faster than the induction time. | |
| Broad Distribution | Slow growth phase (Ostwald Ripening). | Add a capping agent (e.g., thiols, citrate) to passivate surface energy. |
Module 3: Hydrodynamics & Mixing
The Problem: Micromixing Limitations
In rapid precipitation reactions (like
The Fix: Damköhler Number ( )
You aim for
-
Reactor Geometry: Use a cylindrical flask with baffles rather than a smooth round-bottom flask to induce turbulence.
-
Injection Point: Inject the
solution directly into the vortex of the impeller, not down the side of the flask wall.
FAQ: Specific Scenarios
Q: My solution turns turbid immediately, but the particles settle out after 1 hour. Why? A: This is agglomeration , not polydispersity. Your particles might be monodisperse but unstable.
-
Fix: The ionic strength from the disodium sulfanide (
per ) might be compressing the electrical double layer (DLVO theory). Dilute the reaction or add a steric stabilizer (e.g., PVP, PEG) immediately after nucleation.
Q: Can I use hydrated sodium sulfide for non-aqueous synthesis (e.g., in oleylamine)? A: Generally, no. The water of hydration will boil off at high temperatures (>100°C), causing sputtering and hydrolysis of the metal precursor.
-
Fix: You must use the Phase Transfer Method . Dissolve
in water, then transfer the sulfide to the organic phase using a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide).
Q: The particles are growing too fast to control.
A: Sulfide precipitation is extremely fast (
-
Fix: Use a Retarding Agent . Complex the metal cation (e.g., use Zinc Acetate + EDTA instead of Zinc Nitrate). The EDTA slowly releases the
, slowing down the reaction rate and allowing for controlled growth (homogeneous precipitation) [3].
References
-
Impurities in Sodium Sulfide
- Anderson, H. & Roberts, J. "Purification and Analysis of Sodium Sulfide for Semiconductor Applications." Journal of Applied Chemistry, 2021.
-
Source:
-
LaMer Mechanism & Extended LaMer
-
Vreeland, E. C., et al. "Enhanced Nanoparticle Size Control by Extending LaMer's Mechanism." Chemistry of Materials, 2015.[1]
-
Source:
-
-
Ostwald Ripening & Control
- Thanh, N. T. K., et al. "Mechanisms of Nucleation and Growth of Nanoparticles in Solution." Chemical Reviews, 2014.
-
Source:
-
Sulfide Precipitation Thermodynamics
- Lewis, A. E.
-
Source:
Sources
Validation & Comparative
Efficiency comparison of thioacetamide vs disodium sulfanide hydrate in synthesis
Executive Summary
In the synthesis of metal sulfides (nanoparticles/thin films) and organic organosulfur compounds, the choice between Thioacetamide (TAA) and Disodium Sulfide Hydrate (
-
Thioacetamide (TAA): The superior choice for high-precision applications (e.g., quantum dots, photocatalysts) where particle size distribution, crystallinity, and defect control are paramount.[1] It functions via in situ hydrolysis, releasing sulfide ions slowly to favor nucleation over growth.[1]
-
Disodium Sulfide (
): The efficiency standard for bulk precipitation, waste scavenging, and industrial-scale Zinin reductions.[1] It offers instant reactivity and high atom economy but suffers from rapid, uncontrolled precipitation and pH-induced side reactions.
Mechanistic Foundations
Understanding the sulfur release mechanism is critical to predicting experimental outcomes. TAA acts as a "time-release" capsule, whereas
Hydrolysis vs. Dissociation Pathways
Figure 1: Mechanistic pathway comparison. TAA proceeds through an intermediate complex and slow hydrolysis, preventing the "burst nucleation" typical of sodium sulfide.
Efficiency Metrics & Performance Analysis
Kinetic Control & Particle Quality
-
TAA (Homogeneous Precipitation): TAA hydrolyzes significantly only above 60°C or in acidic/basic extremes.[1] This allows the metal precursor and sulfur source to be mixed homogeneously before reaction starts. As
is released slowly, the solution stays near the nucleation threshold, promoting the growth of existing nuclei rather than forming new ones. This yields monodisperse particles.[1] -
(Heterogeneous Precipitation): Mixing
with a metal salt creates localized zones of massive supersaturation. This causes immediate, uncontrolled crashing out of solids, often trapping impurities and creating polycrystalline or amorphous aggregates.[1]
Chemical Purity & Side Reactions
| Feature | Thioacetamide (TAA) | Disodium Sulfide ( |
| pH Profile | Buffers naturally to pH 4-6 (acidic hydrolysis) or requires ammonia for basic. | Extremely Alkaline (pH > 12). often requires buffering to prevent metal hydroxide formation ( |
| Impurity Profile | Main byproduct is acetamide (water-soluble, neutral).[1] Easy to wash away. | Byproducts are NaCl/NaNO3. High alkalinity can cause aldol condensations in organic substrates. |
| Atom Economy | Low.[1] Loses | High. Only loses |
| Stoichiometry | 1:1 Sulfur delivery (precise). | Variable hydration ( |
Case Study: Synthesis of Cadmium Sulfide (CdS) Nanoparticles
This comparison demonstrates the "Functional Efficiency" (quality) vs. "Process Efficiency" (speed).
Comparative Experimental Protocols
Protocol A: High-Quality CdS via Thioacetamide
Best for: Quantum dots, photocatalysts, biological tags.[1]
-
Preparation: Dissolve 2.0 mmol
in 50 mL deionized water. -
Mixing: Add 2.0 mmol Thioacetamide (TAA). Solution remains clear (no immediate reaction).
-
Activation: Heat solution to 80°C under stirring.
-
Reaction: After ~10 mins, solution turns yellow. Maintain 80°C for 60 mins to anneal crystals.
-
Workup: Centrifuge, wash with ethanol/water (3x) to remove acetamide.
-
Result: Spherical, crystalline nanoparticles (Zinc Blende structure), ~5-10 nm diameter.[1]
Protocol B: Rapid Precipitation via Sodium Sulfide
Best for: Bulk pigment synthesis, waste water treatment.[1]
-
Preparation: Dissolve 2.0 mmol
in 25 mL water. -
Sulfur Source: Dissolve 2.0 mmol
in 25 mL water. -
Reaction: Add
solution dropwise to Cd solution at room temperature. -
Observation: Instant formation of yellow flocculent precipitate.[1]
-
Workup: Filter and wash extensively to remove sodium salts and adjust pH.
-
Result: Irregular aggregates, broad size distribution, potential
contamination if pH not controlled.[1]
Data Comparison Table
| Metric | TAA-Derived CdS | |
| Crystallinity (XRD) | Sharp peaks (High crystallinity) | Broad/Noisy peaks (Amorphous/Polycrystalline) |
| Particle Size ( | Narrow distribution ( | Wide distribution ( |
| Surface Area | High (Discrete particles) | Low (Agglomerated chunks) |
| Reaction Time | 1 - 3 Hours | < 5 Minutes |
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the appropriate reagent for your specific synthesis goals.
Figure 2: Decision matrix for reagent selection based on application requirements.
Safety & Handling (E-E-A-T Critical)
Warning: Both reagents present significant hazards that must be managed through engineering controls.[1]
Thioacetamide (TAA)[3]
-
Classification: Carcinogen Category 1B (IARC Group 2B).[1] Hepatotoxic (Liver toxin).
-
Handling: Must be weighed and handled inside a fume hood .[1] Avoid generating dust.[2]
-
Disposal: TAA solutions must be treated as hazardous organic waste.[1] Do not mix with strong acids (releases
) or strong bases (releases ).
Disodium Sulfide ( )
-
Classification: Corrosive (Skin/Eye burns).[1] Toxic to aquatic life.[2][3]
-
Incompatibility: Contact with acid releases lethal Hydrogen Sulfide (
) gas instantly.[1] -
Storage: Hygroscopic and oxidizes to thiosulfate/sulfite in air.[1] Store under inert gas (Argon/Nitrogen) in a desiccator. Rotten egg smell indicates decomposition.
References
-
BenchChem. (2025).[1][4][5] Thioacetamide as a Versatile Sulfur Source for the Synthesis of Metal Sulfide Nanoparticles. Retrieved from
-
Royal Society of Chemistry. (2002). Kinetics and mechanisms of the reaction between thioacetamide and metal ions. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved from
-
MDPI. (2019).[1] Effect of Thioacetamide Concentration on the Preparation of Single-Phase SnS Thin Films. Coatings, 9(10). Retrieved from
-
Organic Chemistry Portal. (2023). Willgerodt-Kindler Reaction and Thioamide Synthesis. Retrieved from
-
Ricca Chemical Company. (2026).[1] Safety Data Sheet: Thioacetamide. Retrieved from
-
Thermo Fisher Scientific. (2009).[1] Safety Data Sheet: Sodium Sulfide Nonahydrate. Retrieved from
Sources
A Comparative Guide to Gravimetric Analysis for Stoichiometric Confirmation of Disodium Sulfide
Abstract: The precise stoichiometry of industrial salts such as disodium sulfide (Na₂S) is critical for their application in pharmaceuticals, manufacturing, and chemical synthesis. However, due to its hygroscopic nature and susceptibility to oxidation, confirming the exact Na:S ratio presents a significant analytical challenge. This guide provides an in-depth comparison of two robust gravimetric analysis techniques for the stoichiometric verification of disodium sulfide. We will explore the conversion of sulfide to barium sulfate and the direct precipitation of a metal sulfide. This document details the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations, offering researchers a comprehensive framework for selecting the optimal method.
Introduction: The Stoichiometric Challenge of Disodium Sulfide
Disodium sulfide (Na₂S) is an inorganic compound with a theoretical molar mass of 78.045 g/mol , comprising two sodium atoms and one sulfur atom.[1][2] In practice, commercial-grade disodium sulfide often exists in hydrated forms (e.g., Na₂S·9H₂O) or may contain impurities such as sodium polysulfides (Na₂Sₓ), sodium sulfate (Na₂SO₄), and sodium thiosulfate (Na₂S₂O₃) resulting from oxidation.[3] These variations significantly alter the mass percentage of sulfide, making accurate stoichiometric confirmation essential for quality control and process optimization.
Gravimetric analysis, a method based on the precise measurement of mass, stands as a primary analytical technique for this purpose. It offers high accuracy and precision, relying on the conversion of the analyte (sulfide) into a stable, weighable solid of known composition.[4] This guide compares two such methods to provide a clear path for researchers to obtain reliable stoichiometric data.
Principle of Gravimetric Analysis
Gravimetric analysis is a cornerstone of quantitative chemical analysis. The process involves the selective conversion of an analyte into an insoluble precipitate. The core steps of this technique are:
-
Precipitation: The addition of a precipitating agent to the sample solution to form an insoluble compound with the analyte.
-
Digestion: Heating the precipitate in the mother liquor to encourage the formation of larger, purer crystals.
-
Filtration: Separating the precipitate from the solution using a filter medium.
-
Washing: Rinsing the precipitate to remove any co-precipitated impurities.
-
Drying/Ignition: Heating the precipitate to a constant weight to remove the solvent and any volatile impurities.
-
Weighing: Accurately determining the mass of the final, pure precipitate.
-
Calculation: Determining the amount of the original analyte from the mass of the precipitate and its known chemical formula.[4]
Caption: General workflow for gravimetric analysis.
Comparative Analysis of Gravimetric Methods
Two primary gravimetric approaches for sulfide quantification are the oxidation-precipitation as barium sulfate and the direct precipitation as a metal sulfide.
Method A: Oxidation and Precipitation as Barium Sulfate (BaSO₄)
This is a classic and highly reliable method that involves a two-step process. First, the sulfide ions (S²⁻) in the sample are oxidized to sulfate ions (SO₄²⁻). Subsequently, the sulfate is precipitated as barium sulfate (BaSO₄) by adding barium chloride (BaCl₂).[5][6]
Chemical Principle:
-
Oxidation: S²⁻ + 2O₂ → SO₄²⁻ (This can be achieved using various oxidizing agents like hydrogen peroxide in an alkaline solution).
-
Precipitation: SO₄²⁻(aq) + Ba²⁺(aq) → BaSO₄(s)
Advantages:
-
High Accuracy: Barium sulfate is very insoluble, ensuring complete precipitation.[6]
-
Well-Established: The method is extensively documented in standard analytical procedures.[5][7]
-
Stable Precipitate: BaSO₄ is thermally stable and not hygroscopic, making it easy to dry to a constant weight.
Limitations & Interferences:
-
Indirect Method: Requires a complete and reliable oxidation step. Incomplete oxidation will lead to low results.
-
Co-precipitation: Other ions such as nitrate, chloride, and heavy metals can be co-precipitated with BaSO₄, leading to inaccurate results.[5][6] Precipitation from a hot, dilute acidic solution helps to minimize this.[6]
-
Sulfite and Thiosulfate Interference: If the original sample contains sulfite (SO₃²⁻) or thiosulfate (S₂O₃²⁻) impurities, they will also be oxidized to sulfate, leading to an overestimation of the sulfide content.
Method B: Direct Precipitation as a Metal Sulfide
This method involves the direct precipitation of the sulfide ion using a suitable metal cation. While several metal sulfides have low solubility, the choice of precipitating agent is crucial for analytical success.[8] For this guide, we will consider the use of a cadmium salt to precipitate cadmium sulfide (CdS).
Chemical Principle: S²⁻(aq) + Cd²⁺(aq) → CdS(s)
Advantages:
-
Direct Measurement: This method directly precipitates the sulfide ion without the need for an oxidation step.
-
Selectivity: Can be more selective than the barium sulfate method if the precipitating conditions (e.g., pH) are carefully controlled.
Limitations & Interferences:
-
Precipitate Stability: Some metal sulfides can be colloidal and difficult to filter. They may also be susceptible to oxidation during the drying process, requiring careful control of temperature and atmosphere.
-
Solubility: While many metal sulfides are considered insoluble, their solubility can be influenced by pH. For instance, CdS is soluble in strong acids.
-
Stoichiometry of Precipitate: The resulting precipitate must have a well-defined and stable stoichiometry upon drying.
Sources
- 1. disodium sulphide [webbook.nist.gov]
- 2. Sodium Sulfide Molar Mass: A Comprehensive Guide [jamgroupco.com]
- 3. CAS 1313-82-2: Disodium sulfide | CymitQuimica [cymitquimica.com]
- 4. uomosul.edu.iq [uomosul.edu.iq]
- 5. NEMI Method Summary - 375.3 [nemi.gov]
- 6. tsfx.edu.au [tsfx.edu.au]
- 7. scribd.com [scribd.com]
- 8. Metal Sulfide Precipitation | Encyclopedia MDPI [encyclopedia.pub]
Safety Operating Guide
Navigating the Safe Handling of Disodium Sulfide Hydrate: A Guide to Personal Protective Equipment
Disodium sulfide hydrate (Na₂S·xH₂O), a highly alkaline and reactive compound, is a valuable reagent in various chemical syntheses, including the development of novel therapeutics. However, its utility is matched by its significant hazardous potential. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this chemical, ensuring the safety of researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical.
The Chemical Threat: Understanding the Risks of Disodium Sulfide Hydrate
Disodium sulfide hydrate is classified as a hazardous substance for multiple reasons. It is corrosive and can cause severe skin burns and eye damage upon contact.[1][2][3][4] Ingestion or skin absorption can lead to toxic effects.[1][2][3][5] A significant and potentially lethal hazard arises from its reaction with acids, which liberates highly toxic and flammable hydrogen sulfide (H₂S) gas.[1][3][6][7] This gas has a characteristic "rotten egg" odor, but at high concentrations, it can overwhelm the sense of smell, leading to a false sense of security.[8] Understanding these properties is fundamental to appreciating the necessity of the stringent PPE protocols outlined below.
Core Principles of Protection: A Multi-layered Defense
A robust safety protocol for handling disodium sulfide hydrate relies on a multi-layered defense strategy, with PPE serving as the last and most personal line of defense. The primary principle is to minimize the potential for direct contact and inhalation.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. Always handle disodium sulfide hydrate in a well-ventilated area, preferably within a certified chemical fume hood.[7][9] This is crucial to prevent the accumulation of any dust or the highly toxic hydrogen sulfide gas that can be generated.[7][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is dictated by the nature of the task and the potential for exposure. The following table summarizes the recommended PPE for handling disodium sulfide hydrate.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields and a full-face shield.[8][10] | Protects against splashes of solutions and airborne dust particles which can cause severe eye damage and irritation.[1][2][4][5] The face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[1][8] | Prevents skin contact, which can cause severe burns and toxic effects upon absorption.[1][2][3] Gloves should be inspected for any signs of degradation before each use.[10] |
| Body | Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.[8][10] For larger quantities or spill response, a full chemical protection suit may be necessary.[1][4] | Protects the skin from accidental spills and contact with contaminated surfaces.[11][12] |
| Respiratory | For routine handling of small quantities in a fume hood, respiratory protection may not be required. However, in case of spills, insufficient ventilation, or when exposure limits are exceeded, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[1][8][10][13] | Protects against the inhalation of harmful dust and the highly toxic hydrogen sulfide gas.[4][8][13] |
Procedural Guidance: Donning and Doffing PPE for Safe Handling
The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols for donning (putting on) and doffing (taking off) PPE are designed to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Doffing requires a meticulous approach to avoid contact with any contaminants on the exterior of the PPE.
Caption: Step-by-step procedure for safe PPE removal.
Emergency Preparedness: Responding to Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15-30 minutes.[1][7] Seek immediate medical attention.[1][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10][12] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air immediately.[1][7][10] If breathing is difficult or has stopped, administer artificial respiration and seek emergency medical care.[8][12][13]
-
Ingestion: Do NOT induce vomiting.[1][10][12] Rinse the mouth with water and seek immediate medical attention.[10][14][15]
Spill and Disposal Management: A Commitment to Safety and Environmental Responsibility
Spill Response
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Immediately evacuate non-essential personnel from the area and alert others to the spill.[7]
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.[7][8]
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7][8][11] Do not use water, as this can generate hydrogen sulfide gas.[7]
-
Cleanup: Carefully collect the spilled material and absorbent into a sealed, labeled container for disposal.[7][11]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
All waste containing disodium sulfide hydrate must be treated as hazardous waste.
-
Segregation: Collect all contaminated materials, including used PPE and cleanup supplies, in a designated and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9][10][15]
By adhering to these rigorous safety protocols and understanding the rationale behind them, researchers can confidently and safely utilize disodium sulfide hydrate in their critical work, fostering a culture of safety and scientific excellence.
References
-
AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from [Link]
-
PENTA. (2024, April 23). Sodium sulfide hydrate. Retrieved from [Link]
-
ROWE SCIENTIFIC. (2021, June 10). SODIUM SULPHIDE SOLID, HYDRATED. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphide hydrate. Retrieved from [Link]
-
Chemical Products Corporation. (2014, July). SAFETY DATA SHEET: Sodium Sulfide, Hydrated with not less than 30% water. Retrieved from [Link]
-
PubChem. (n.d.). Sodium sulfide, hydrated, with not less than 30% water. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Sodium sulfide,9-hydrate,7296E-4,2025/01/07. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). sodium-sulfide-sds.pdf. Retrieved from [Link]
-
Qingdao Hisea Chem Co., Ltd. (2025, May 18). Safety Guidelines for Handling And Storing Sodium Sulfide. Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1047 - SODIUM SULFIDE (ANHYDROUS). Retrieved from [Link]
-
(2014, November 10). SDS US. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. cpc-us.com [cpc-us.com]
- 3. Sodium sulfide, hydrated, with not less than 30% water | HNa2S+ | CID 237873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1047 - SODIUM SULFIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. SODIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]
- 8. ausimm.com [ausimm.com]
- 9. kishida.co.jp [kishida.co.jp]
- 10. echemi.com [echemi.com]
- 11. rowe.com.au [rowe.com.au]
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- 15. mineralstech.com [mineralstech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
